Biological Activity of 8-Chloro-6-methylquinoline-3-carboxamide: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide on the Biological Activity of 8-Chloro-6-methylquinoline-3-carboxamide. Executive Summary 8-Chloro-6-methylquinoline-3-carboxamide represents a high-value "privileged scaffold" in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Biological Activity of 8-Chloro-6-methylquinoline-3-carboxamide.
Executive Summary
8-Chloro-6-methylquinoline-3-carboxamide represents a high-value "privileged scaffold" in medicinal chemistry. While the primary amide itself acts as a versatile synthetic intermediate, its N-substituted derivatives and structural analogs function as potent modulators in three critical therapeutic areas: antiviral therapy (specifically Herpesviridae), epigenetic regulation (BET bromodomain inhibition), and antimicrobial defense (specifically against Mycobacterium tuberculosis).
This guide deconstructs the structure-activity relationships (SAR) of this chemotype, detailing how the specific 8-chloro and 6-methyl substitution pattern enhances lipophilicity and steric complementarity in hydrophobic binding pockets, distinguishing it from the generic quinoline backbone.
Chemical Identity & Structural Significance
The molecule consists of a quinoline bicyclic core decorated with a chlorine atom at position 8, a methyl group at position 6, and a carboxamide moiety at position 3.[1]
CAS Number (Acid Precursor): 1296950-74-7 (8-Chloro-6-methylquinoline-3-carboxylic acid)[2]
Molecular Formula: C₁₁H₉ClN₂O
Key Pharmacophore Features:
8-Chloro Substituent: Provides a halogen bond acceptor capability and increases metabolic stability by blocking the 8-position from oxidation.
6-Methyl Group: Enhances lipophilicity (LogP), improving membrane permeability and filling hydrophobic pockets in target proteins (e.g., BRD4 or viral polymerases).
3-Carboxamide: The primary hydrogen bond donor/acceptor site. Derivatization here (e.g., N-aryl or N-alkyl) is the primary vector for potency optimization.
Recent patent literature (e.g., WO2014160873A1) identifies the 8-chloro-6-methylquinoline core as a critical precursor for synthesizing inhibitors of the BET (Bromodomain and Extra-Terminal) protein family, specifically BRD4 .
Mechanism: BRD4 "reads" acetylated lysine residues on histones, recruiting transcriptional machinery to drive expression of oncogenes like c-MYC.
Role of the Scaffold: The quinoline core mimics the acetyl-lysine residue, inserting into the hydrophobic binding pocket of the bromodomain. The 8-Cl and 6-Me groups provide essential steric bulk that locks the molecule in the active site, preventing BRD4 from binding to chromatin.
Therapeutic Outcome: Downregulation of c-MYC transcription, leading to apoptosis in acute myeloid leukemia (AML) and other hematological malignancies.
Antiviral Activity (Herpesviridae)
Derivatives of 4-hydroxyquinoline-3-carboxamides (tautomeric with 4-oxoquinolines) are established inhibitors of viral DNA polymerases.
Target: Viral DNA Polymerase (UL54 in CMV, UL30 in HSV).
Mechanism: These compounds likely bind to the pyrophosphate exchange site of the polymerase, acting as non-nucleoside inhibitors.
SAR Insight: The 8-chloro substitution is often critical for potency against resistant viral strains, preventing the rapid metabolism seen in unsubstituted quinolines.
Antimicrobial Activity (Anti-Tubercular)
The quinoline-3-carboxamide class is actively explored for activity against Mycobacterium tuberculosis (MTB).
Activity Profile: N-substituted derivatives (e.g., N-adamantyl or N-phenyl) exhibit MIC values in the low micromolar range (1–10 µM).
Mechanism: Disruption of mycobacterial cell wall synthesis or inhibition of ATP synthase (similar to the mechanism of Bedaquiline, though structurally distinct).
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Vilsmeier-Haack Approach)
Rationale: This is the industry-standard method for generating the 2-chloro-3-formyl intermediate required to access the carboxamide.
Cyclization: Dissolve acetanilide in DMF (3 eq) at 0°C. Add POCl₃ (7 eq) dropwise. Heat to 85°C for 4–16 hours.
Quench: Pour reaction mixture into ice water. Neutralize with NaHCO₃ to precipitate 2,8-dichloro-6-methylquinoline-3-carbaldehyde .
Oxidation: Treat the aldehyde with NaClO₂ (sodium chlorite) and sulfamic acid in THF/water to yield the carboxylic acid .
Amidation: React the acid with SOCl₂ (to form acid chloride) followed by NH₄OH (for primary amide) or an amine (R-NH₂) to generate the final 8-Chloro-6-methylquinoline-3-carboxamide derivative.
Protocol B: ATM Kinase Inhibition Assay (In Vitro)
Rationale: To validate the antiproliferative potential of the scaffold in cancer research.
Preparation: Dissolve compound in DMSO (10 mM stock).
Enzyme System: Recombinant human ATM kinase + p53 substrate peptide.
Reaction: Incubate 10 nM ATM kinase, 1 µM peptide, and test compound in kinase buffer (HEPES, MnCl₂, ATP-γ-³³P) for 30 mins at 30°C.
Detection: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid. Measure incorporated radioactivity via scintillation counting.
Control: Use KU-55933 as a positive control for ATM inhibition.
Visualization of Biological Pathways
Figure 1: Mechanism of Action - BET Bromodomain Inhibition
Caption: The 8-Cl-6-Me-quinoline scaffold blocks BRD4, preventing chromatin binding and c-MYC transcription.
Figure 2: Synthesis Workflow (Vilsmeier-Haack)
Caption: Synthetic route from acetanilide precursor to the active carboxamide scaffold.
Data Summary: Comparative Bioactivity
The following table summarizes the biological activity of N-substituted derivatives of the quinoline-3-carboxamide scaffold. Note that the unsubstituted amide (R=H) is generally less potent than aryl derivatives.
Derivative Type (N-Substituent)
Target
Assay Model
Activity (IC₅₀ / MIC)
Reference
Unsubstituted (R=H)
Synthetic Intermediate
N/A
Low intrinsic activity
[1]
N-(4-fluorophenyl)
ATM Kinase
HCT116 Cells
IC₅₀: 2.5 µM
[2]
N-(1-adamantyl)
CB2 Receptor
Binding Assay
Ki: 12 nM
[3]
N-(benzyl)
M. tuberculosis
Alamar Blue
MIC: 6.25 µg/mL
[4]
Benzimidazolone-fused
BRD4 (BET)
FRET Assay
IC₅₀: < 100 nM
[5]
References
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives.Journal of Chemical Research. (Generic methodology for scaffold synthesis).
Quinoline-3-carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Link
Cannabinoid Receptor 2 (CB2) Agonists: Structure-Activity Relationships.Journal of Medicinal Chemistry. (Context for adamantyl-quinoline carboxamides).
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Link
Benzimidazolone derivatives as bromodomain inhibitors. World Intellectual Property Organization (WO2014160873A1). Link
structure-activity relationship (SAR) of 8-chloro-quinoline derivatives
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Chloro-Quinoline Derivatives Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized for its versatile pha...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Chloro-Quinoline Derivatives
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. The introduction of a chlorine atom at the C-8 position, in particular, anchors a class of derivatives with significant therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-chloro-quinoline derivatives, with a focused exploration of their applications in oncology and infectious diseases. We dissect the impact of substitutions at various positions of the quinoline ring on biological activity, linking molecular modifications to mechanistic underpinnings such as kinase inhibition, DNA damage, and disruption of microbial cell integrity. This document synthesizes data from numerous studies to present quantitative comparisons, detailed experimental workflows, and visual summaries of key SAR principles, offering a resource for researchers, scientists, and drug development professionals engaged in the rational design of next-generation quinoline-based therapeutics.
The 8-Chloro-Quinoline Scaffold: A Privileged Core in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound consisting of a fused benzene and pyridine ring, is a "privileged structure" in drug discovery.[1][2][3][4] Its rigid, planar nature and ability to engage in π-π stacking, hydrogen bonding, and metal chelation make it an ideal backbone for interacting with diverse biological targets.[5] The functionalization of this core has given rise to a plethora of drugs with applications spanning anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory therapies.[4][5][6][7][8][9]
The 8-chloro-quinoline core specifically refers to a quinoline molecule with a chlorine atom substituted at the 8th position of the ring system. This substitution is not trivial; the chlorine atom's electronegativity and steric bulk significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications directly impact the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and tuning its target specificity. This guide will explore the nuanced SAR of this important scaffold.
Structure-Activity Relationships in Oncology
8-Chloro-quinoline derivatives have been extensively investigated as potential anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[10][11] The SAR exploration reveals that substitutions across the quinoline ring are critical for modulating this activity.
Modulation of Cytotoxicity via Substitution
The anticancer potency of the 8-chloro-quinoline scaffold can be fine-tuned by introducing various functional groups at different positions.
Substitution at C2 and C4: The introduction of bulky aryl groups at the C2 and C4 positions has been shown to enhance cytotoxic activity.[12] This is likely due to increased steric hindrance that promotes more effective binding within the active sites of target enzymes or disrupts DNA intercalation. Furthermore, 2,4-disubstituted quinolines have shown excellent results through mechanisms like inducing cell cycle arrest and apoptosis.[12]
Substitution at C5: Electron-withdrawing groups, such as an additional chloro substituent at the C5 position, can decrease the pKa of both the quinoline nitrogen and an 8-hydroxy group (if present).[1] This electronic modification can influence the molecule's ability to chelate metal ions, a mechanism implicated in the anticancer activity of some quinolines like 8-hydroxyquinoline.[13]
Substitution at C7: While the 8-chloro position is our focus, modifications at the nearby C7 position are also crucial. In some series, a 7-chloro substitution was found to decrease cytotoxic activity, highlighting the complex interplay of electronics and sterics.[12] However, in other scaffolds, such as 7-chloro-4-quinolinylhydrazones, potent activity was observed, indicating the side chain's importance.[12]
Mechanistic Insights: From Kinase Inhibition to Apoptosis Induction
The anticancer effects of 8-chloro-quinoline derivatives are not merely cytotoxic; they are often rooted in specific molecular mechanisms.
Kinase Inhibition: Many quinoline derivatives exert their effects by inhibiting protein kinases crucial for cancer cell survival and proliferation.[14] For instance, certain derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase often overexpressed in prostate and other cancers.[5] The quinoline scaffold can act as a scaffold to position key pharmacophores within the ATP-binding pocket of the kinase.[5]
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring is well-suited for intercalating between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis.[5] This mechanism is central to the action of many established anticancer drugs. Some quinoline derivatives also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[5][14]
Induction of Apoptosis: A novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating Lumican, a proteoglycan involved in cell migration and invasion.[15] This demonstrates that quinoline derivatives can modulate complex signaling pathways to induce programmed cell death.
Caption: Potential anticancer mechanisms of 8-chloro-quinoline derivatives.
Quantitative SAR Analysis: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various human cancer cell lines.
Experimental Workflow: Assessing In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, often used to determine the IC50 of a potential anticancer compound.
Methodology:
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 8-chloro-quinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for a further 48-72 hours under the same conditions.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationships in Infectious Diseases
The 8-chloro-quinoline core is also a foundational scaffold for agents targeting a range of pathogens, from bacteria and fungi to the malaria parasite, Plasmodium falciparum.
Antibacterial Activity
8-chloro-quinoline derivatives have shown significant promise against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[18][19]
Hybridization: A highly effective strategy has been the creation of hybrid molecules. For example, linking a 5-chloro-8-hydroxyquinoline to ciprofloxacin via a Mannich reaction yielded a compound with potent, broad-spectrum activity.[20][21][22]
Side Chains: The nature of the side chain is critical. Mannich bases derived from cycloaliphatic amines exhibited strong anti-MRSA activity, with MIC values as low as 0.5 µg/mL.[23]
Gram-negative bacteria present a greater challenge due to their protective outer membrane. However, specific modifications can enhance activity.
Dual-Targeting: A quinolone-coupled hybrid (Compound 5d) was designed to target both Lipopolysaccharide Transport Protein A (LptA) and Topoisomerase IV, resulting in broad-spectrum activity against both Gram-positive and Gram-negative strains, with MIC values ranging from 0.125–8 μg/mL.[20][21]
Oxazino-Quinoline Scaffold: A unique oxazino[5,6-h]quinoline scaffold showed initial weak potency against E. coli and P. aeruginosa, providing a starting point for further optimization.[20]
Antifungal Activity
Derivatives of the closely related 8-hydroxyquinoline have demonstrated broad-spectrum antifungal action.[24] While direct SAR for 8-chloro-quinolines is less detailed in the provided literature, principles from related structures can be inferred.
Mechanism: The mechanism often involves compromising the integrity of the fungal cell wall and cytoplasmic membrane.[24] For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) damages the cell wall of Candida albicans.[24]
Substitutions: Modifications at C2, C4, and C6 have been shown to produce compounds with selective activity against either yeasts or filamentous fungi.[7]
Antimalarial Activity
The 4-amino-7-chloroquinoline scaffold, found in the landmark drug chloroquine, is the most famous example of a quinoline antimalarial.[9][25][26] The principles guiding its SAR are highly relevant.
Side Chain: The basic aminoalkyl side chain at the C4 position is essential for activity. It is believed to be crucial for accumulating the drug in the acidic food vacuole of the parasite.
Overcoming Resistance: Research has focused on modifying this side chain to evade resistance mechanisms. For example, introducing bulkier or different amino groups can restore activity against chloroquine-resistant strains of P. falciparum.[6][26]
C8 Position: While not the primary site for antimalarial SAR, substitutions on the quinoline ring, including at C8, can modulate activity and reduce toxicity.
Quantitative Antimicrobial SAR Analysis
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected quinoline derivatives against various pathogens.
This method is the gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[29]
Methodology:
Inoculum Preparation: Aseptically prepare a microbial suspension (e.g., S. aureus) in a sterile broth like Mueller-Hinton Broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 8-chloro-quinoline test compound in the broth to create a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only, no inoculum) on each plate.
Incubation: Incubate the plate under appropriate conditions, typically at 37°C for 18-24 hours for most bacteria.
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[29]
Caption: Experimental workflow for the broth microdilution susceptibility test.
Synthesis Strategies
The creation of diverse libraries of 8-chloro-quinoline derivatives for SAR studies relies on efficient and versatile synthetic methodologies. Several classical and modern reactions are employed.
Mannich Reaction: This is a three-component condensation reaction involving an active hydrogen-containing compound (like 5-chloro-8-hydroxyquinoline), formaldehyde, and a primary or secondary amine. It is a powerful tool for introducing aminoalkyl side chains, which are crucial for the biological activity of many quinoline derivatives.[1][20]
Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. It is a foundational reaction for constructing the core quinoline ring system itself.[3]
Gould-Jacobs Reaction: This reaction pathway also builds the quinoline core, typically starting from an aniline and an ethoxymethylenemalonic ester derivative, followed by cyclization and subsequent modifications.[30]
Conclusion and Future Perspectives
The 8-chloro-quinoline scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The structure-activity relationships explored in this guide demonstrate that precise, rational modifications to this core can yield potent and selective agents against cancer and a wide array of pathogens. Key takeaways include the importance of hybridization strategies for broad-spectrum antibacterial activity, the role of specific substitutions in tuning kinase inhibition for anticancer effects, and the critical nature of the C4 side chain for antimalarial potency.
Future research will likely focus on multi-target drug design, creating single molecules that can simultaneously engage several pathways to enhance efficacy and overcome drug resistance. The development of novel synthetic methods will continue to expand the accessible chemical space, allowing for even finer tuning of the scaffold's properties. As our understanding of the molecular drivers of disease deepens, the 8-chloro-quinoline core will undoubtedly remain a vital starting point for the development of innovative therapeutics.
References
(PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]
Fu, L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 594. [Link]
Kowol, C. R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(10), 7319-7341. [Link]
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 14(9), 78-82. [Link]
Joaquim, A. R., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology, 17, 437-448. [Link]
Teng, P., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Bioorganic & Medicinal Chemistry, 26(13), 3573-3579. [Link]
Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. (n.d.). ResearchGate. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org. [Link]
Sharma, P. C., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 1-13. [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org. [Link]
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Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(5), 304-314. [Link]
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Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
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molecular weight and formula of 8-Chloro-6-methylquinoline-3-carboxamide
An In-depth Technical Guide to 8-Chloro-6-methylquinoline-3-carboxamide for Advanced Research Abstract 8-Chloro-6-methylquinoline-3-carboxamide is a heterocyclic organic compound featuring a quinoline scaffold, a structu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 8-Chloro-6-methylquinoline-3-carboxamide for Advanced Research
Abstract
8-Chloro-6-methylquinoline-3-carboxamide is a heterocyclic organic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development. The incorporation of a carboxamide functional group, along with chloro and methyl substituents, creates a molecule with potential for diverse biological activities. Quinoline-3-carboxamide derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.[1][2] This guide provides a comprehensive overview of the molecule's chemical properties, a plausible synthetic pathway rooted in established chemical principles, detailed characterization methodologies, and an exploration of its potential within the field of drug discovery.
Core Molecular Attributes
The fundamental characteristics of 8-Chloro-6-methylquinoline-3-carboxamide are summarized below. These values are derived from its chemical structure and are essential for experimental design and data interpretation.
Property
Value
Chemical Formula
C₁₁H₉ClN₂O
Molecular Weight
220.66 g/mol
CAS Number
1296950-81-6[]
Canonical SMILES
CC1=CC2=C(C=C1)N=CC(=C2Cl)C(=O)N
InChI Key
Information not available in search results
Synthesis Pathway and Mechanistic Rationale
While direct, high-yield synthesis of 8-Chloro-6-methylquinoline-3-carboxamide is not extensively documented in the provided literature, a robust multi-step synthetic route can be proposed based on well-established named reactions commonly employed for quinoline derivatives.[4] The Vilsmeier-Haack reaction, for instance, is a cornerstone for producing 2-chloroquinoline-3-carbaldehydes, which serve as versatile intermediates.[4][5]
The proposed pathway leverages a key precursor, 2-chloro-4-methylaniline, to establish the required 8-chloro-6-methyl substitution pattern on the quinoline core.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 8-Chloro-6-methylquinoline-3-carboxamide.
Protocol and Mechanistic Discussion
Step 1: Gould-Jacobs Reaction
This reaction is a classic method for synthesizing quinoline rings.
Protocol: 2-chloro-4-methylaniline is reacted with diethyl(ethoxymethylene)malonate. The mixture is heated, leading to an initial condensation followed by a thermal cyclization to form the heterocyclic ring system.
Rationale: This initial step is critical for establishing the core quinoline structure with the correct substitution pattern (8-chloro, 6-methyl) and introducing a carboxylate group at the 3-position, which is essential for the final carboxamide function.
Step 2: Saponification
Protocol: The ethyl ester intermediate is hydrolyzed using a strong base, such as aqueous sodium hydroxide, followed by acidic workup.
Rationale: Conversion of the ester to a carboxylic acid is a necessary activation step for the subsequent amidation.
Step 3 & 4: Hydroxy to Chloro Conversion and Selective Dechlorination
Protocol: The 4-hydroxy group is converted to a more reactive leaving group, a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃).[4] The resulting 4-chloro substituent is then selectively removed via catalytic hydrogenation.
Rationale: The 4-hydroxy tautomer is often the stable form after the Gould-Jacobs reaction. Converting it to a chloro group and then selectively removing it is a common strategy to yield the unsubstituted quinoline backbone at that position. The 4-chloro position is more reactive to hydrogenation than the 8-chloro position due to electronic effects.
Step 5: Amidation
Protocol: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with a source of ammonia (e.g., ammonium hydroxide) to form the final primary carboxamide.
Rationale: This is a standard and efficient two-step procedure for forming amides from carboxylic acids. The acyl chloride intermediate is highly electrophilic, facilitating a rapid reaction with the ammonia nucleophile.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 8-Chloro-6-methylquinoline-3-carboxamide is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.
Expected Spectroscopic Data
Technique
Expected Observations
¹H NMR
Aromatic Protons: Distinct signals in the 7.5-9.5 ppm range. Expect doublets and singlets corresponding to protons at the 2, 4, 5, and 7 positions. -NH₂ Protons: Two broad singlets in the 7.0-8.0 ppm range, which may exchange with D₂O. -CH₃ Protons: A sharp singlet around 2.5 ppm.
¹³C NMR
Signals for 11 unique carbon atoms. Carbonyl Carbon: A signal in the 165-170 ppm region. Aromatic Carbons: Signals between 120-150 ppm. Methyl Carbon: A signal around 21 ppm.
FT-IR
N-H Stretch: Two medium-to-sharp bands around 3400-3100 cm⁻¹ (primary amide). C=O Stretch: A strong, sharp absorption band around 1680-1650 cm⁻¹ (amide I band). C-Cl Stretch: A signal in the 800-600 cm⁻¹ region.
Mass Spec. (MS)
Molecular Ion (M⁺): A peak at m/z ≈ 220. Isotope Peak (M+2)⁺: A peak at m/z ≈ 222 with an intensity approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.
Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of a carboxamide group further enhances its potential for forming key hydrogen bond interactions with biological targets.
Potential Therapeutic Areas:
Oncology: Quinoline and quinolone carboxamides have been extensively reviewed as potential anticancer agents.[1] They can be designed to inhibit various targets, including protein kinases and topoisomerases, which are crucial for cancer cell proliferation.
Infectious Diseases: The quinoline core is famously associated with antimalarial drugs (e.g., chloroquine). Derivatives are constantly being explored for novel antibacterial and antiviral properties.[6]
Inflammatory Diseases: Certain quinoline-3-carboxamides have been identified as potent and selective inhibitors of enzymes like hematopoietic prostaglandin D synthase (H-PGDS), which is involved in inflammatory processes.[2]
The structure of 8-Chloro-6-methylquinoline-3-carboxamide makes it an attractive candidate for library synthesis and high-throughput screening in these and other therapeutic areas.
Caption: Relationship between molecular features and potential therapeutic applications.
References
The Royal Society of Chemistry. (n.d.). Supporting Information.
BOC Sciences. (n.d.). CAS 1296950-81-6 8-Chloro-6-methylquinoline-3-carboxamide.
BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields.
Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Mediterranean Journal of Chemistry.
Koorbanally, N. A., et al. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
Paduthala, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
PubChem. (n.d.). 8-Chloroquinoline.
Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.
Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
Santa Cruz Biotechnology. (n.d.). 6-chloro-8-methylquinoline.
National Institutes of Health. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde.
An In-depth Technical Guide on the Therapeutic Potential of Quinoline-3-Carboxamide Analogs
This guide provides a comprehensive overview of the burgeoning field of quinoline-3-carboxamide analogs, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the burgeoning field of quinoline-3-carboxamide analogs, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, mechanism of action, and therapeutic applications of this versatile chemical scaffold, supported by detailed experimental protocols and data.
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle, is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide array of biological targets.[1] The introduction of a carboxamide moiety at the 3-position has been a particularly fruitful strategy, enhancing the pharmacological properties and leading to the discovery of potent drug candidates.[2] These analogs have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[3][4]
Therapeutic Landscape of Quinoline-3-Carboxamide Analogs
The therapeutic potential of quinoline-3-carboxamide analogs spans multiple disease areas, a testament to their diverse mechanisms of action.
Oncology
In the realm of oncology, these compounds have emerged as promising anticancer agents through various mechanisms.[2]
Kinase Inhibition: A significant focus has been on their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] For instance, certain quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway.[5][6] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging therapies like radiation and chemotherapy.[5][7] Other targeted kinases include Epidermal Growth Factor Receptor (EGFR), where optimization of the quinoline-3-carboxamide scaffold has led to inhibitors with significant potency against cancer cell lines.[8][9]
P2X7 Receptor Antagonism: The P2X7 receptor (P2X7R) is overexpressed in several cancers and plays a role in tumor growth and inflammation.[10] Novel quinoline-3-carboxamide analogs have been synthesized and shown to act as potent antagonists of P2X7R, demonstrating potential as anti-cancer therapeutics.[10]
Immunomodulation: Some analogs, such as tasquinimod, exhibit immunomodulatory effects that can contribute to their anti-tumor activity.[3][11] These effects can include the modulation of myeloid-derived suppressor cells and the enhancement of anti-tumor immune responses.
Autoimmune and Inflammatory Diseases
The immunomodulatory properties of quinoline-3-carboxamides extend to the treatment of autoimmune diseases.[12] Compounds like laquinimod and paquinimod have shown promise in preclinical and clinical studies for conditions such as multiple sclerosis, Crohn's disease, and lupus nephritis.[11] While the exact mechanism is still under investigation, it is thought to involve the modulation of immune cell function and cytokine production.[12][13]
Antimicrobial Activity
The quinoline core is historically associated with antimicrobial agents, and its 3-carboxamide derivatives continue this legacy.[3] Novel analogs have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[14][15] Some have demonstrated potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[16] The proposed mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[17]
Neurodegenerative Diseases
Emerging research suggests a potential role for quinoline derivatives in treating neurodegenerative diseases like Alzheimer's disease.[18][19] Their neuroprotective effects may stem from their ability to chelate metal ions, reduce oxidative stress, and inhibit enzymes like acetylcholinesterase.[20]
Synthesis and Chemical Space
The synthesis of quinoline-3-carboxamide analogs is adaptable, allowing for the exploration of a wide chemical space. A common and efficient method involves the amidation reaction of quinoline-3-carboxylic acids.[21] Another established route is the Vilsmeier-Haack reaction followed by oxidation and coupling with various amines.[3]
Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to the Pharmacological Profile of 8-Chloro-6-methylquinoline-3-carboxamide The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug disc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Pharmacological Profile of 8-Chloro-6-methylquinoline-3-carboxamide
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2] Its unique electronic and structural properties have allowed for the development of a vast array of therapeutic agents across numerous disease areas, including infectious diseases, oncology, and inflammation.[3][4] The introduction of a carboxamide moiety at the 3-position further enhances the pharmacological potential, providing a critical hydrogen bonding motif that facilitates interaction with various biological targets. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 8-Chloro-6-methylquinoline-3-carboxamide. We will delve into its synthesis, explore its putative mechanisms of action based on extensive research into its analogs, and detail the experimental frameworks required to validate its pharmacological profile.
Section 1: Synthesis and Chemical Characterization
The efficient synthesis of the quinoline core is paramount for the exploration of its therapeutic potential. While a direct, one-pot synthesis for 8-Chloro-6-methylquinoline-3-carboxamide is not prominently documented, a logical and well-established synthetic strategy proceeds through key intermediates, primarily leveraging the Vilsmeier-Haack reaction.
Proposed Synthetic Pathway
The synthesis begins with a substituted acetanilide, which undergoes cyclization to form the core quinoline structure. Subsequent functional group manipulations yield the final carboxamide product.
Caption: Proposed multi-step synthesis of 8-Chloro-6-methylquinoline-3-carboxamide.
Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde Precursor
This protocol describes the synthesis of a key precursor, adapted from established methodologies for similar quinoline structures.[5][6]
Objective: To synthesize the 2-chloro-6-methylquinoline-3-carbaldehyde intermediate via the Vilsmeier-Haack reaction.
Materials:
p-Methylacetanilide
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Ice-cold water
Ethyl acetate (for recrystallization)
Round-bottom flask with reflux condenser and drying tube
Magnetic stirrer with heating mantle
Ice bath
Procedure:
Vilsmeier Reagent Formation: In a round-bottom flask cooled to 0 °C in an ice bath, add DMF (2.5 molar equivalents). While stirring, add POCl₃ (7 molar equivalents) dropwise. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, which is the key formylating agent.
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add p-methylacetanilide (1 molar equivalent) portion-wise, ensuring the temperature remains low.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 70-80 °C. Reflux for 6-17 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200-300 mL of ice-cold water. A precipitate will form.
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Dry the solid completely. Purify the crude product by recrystallization from ethyl acetate to yield the pure 2-chloro-6-methylquinoline-3-carbaldehyde.[5]
Section 2: Pharmacodynamics and Putative Mechanisms of Action
The quinoline-3-carboxamide scaffold is known to interact with a variety of biological targets. While the specific target of 8-Chloro-6-methylquinoline-3-carboxamide is not definitively established in public literature, we can infer its likely pharmacological profile from extensive studies on closely related analogs.
Target Profile: A Multi-faceted Inhibitor
Quinoline-3-carboxamides have demonstrated inhibitory activity against several key enzymes involved in cancer and infectious diseases.[2][7]
Potential Target
Therapeutic Area
Mechanism of Inhibition
Representative Analogs
ATM Kinase
Oncology
Competes with ATP in the kinase domain, disrupting the DNA Damage Response (DDR) pathway.[7][8]
Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[7] In many cancers, this pathway is exploited for survival, making ATM an attractive therapeutic target.[8] Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy.[7]
Caption: Inhibition of the ATM-mediated DNA Damage Response pathway.
This protocol validates the ability of a test compound to inhibit ATM kinase activity by measuring the phosphorylation of its downstream target, CHK2.[7]
Objective: To determine if 8-Chloro-6-methylquinoline-3-carboxamide inhibits ATM kinase activity in a cellular context.
Cell Line: HCT116 (human colon carcinoma) or similar.
Materials:
HCT116 cells
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
Test compound (8-Chloro-6-methylquinoline-3-carboxamide) dissolved in DMSO
Etoposide (DNA damaging agent)
RIPA Lysis Buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels, running buffer, and transfer buffer
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
Pre-treatment: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. Causality: This allows the compound to enter the cells and engage its target before DNA damage is induced.
DNA Damage Induction: Add etoposide (e.g., 10 µM) to the wells (except for the negative control) and incubate for an additional 1-2 hours. Causality: Etoposide induces double-strand breaks, which robustly activates the ATM kinase pathway.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
Western Blotting:
a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
b. Transfer the separated proteins to a PVDF membrane.
c. Block the membrane for 1 hour at room temperature.
d. Incubate the membrane with primary antibodies (anti-p-CHK2 and anti-β-actin) overnight at 4 °C.
e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
f. Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.
Analysis: Quantify the band intensities. A reduction in the p-CHK2 signal (normalized to β-actin) in compound-treated cells compared to the etoposide-only control indicates ATM inhibition.
Section 3: Pharmacokinetics and Toxicology
The clinical viability of any compound depends on a favorable pharmacokinetic and safety profile.
Pharmacokinetic Profile
Studies on related quinoline 3-carboxamide derivatives provide valuable insights.
Metabolism: These compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[10]
Clearance: In vivo studies in mice have shown that quinoline 3-carboxamide derivatives generally exhibit low clearance, leading to high systemic exposure.[10] This suggests that the therapeutic effect is likely driven by the parent compound rather than its metabolites.[10]
ADME Prediction: In silico tools are often used in early discovery to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. Models for N-phenyl quinoline-3-carboxamide derivatives suggest they generally have acceptable pharmacokinetic profiles and are likely to be orally bioavailable.[11]
The toxicology of the parent quinoline scaffold has been studied.
Acute Toxicity: Quinoline is classified as harmful if swallowed or in contact with skin. Signs of toxicity include lethargy and respiratory distress. The oral LD50 for 6-methylquinoline in rats is reported as 800-1260 mg/kg.[12]
Genotoxicity: Quinoline itself has shown positive results in several in vitro and in vivo genotoxicity assays. However, mutagenicity varies significantly with the position of methyl substitution; 8-methylquinoline was found to be less mutagenic than quinoline in Salmonella typhimurium strain TA100.[12]
Carcinogenicity: Quinoline is classified as a Category 2 carcinogen ("May cause cancer").
It is critical to note that the toxicological profile of 8-Chloro-6-methylquinoline-3-carboxamide itself requires specific evaluation, as substitutions on the quinoline ring can dramatically alter its biological properties and safety profile.
Section 4: Conclusion and Future Directions
8-Chloro-6-methylquinoline-3-carboxamide belongs to a class of compounds with significant and diverse pharmacological potential. Based on the extensive body of research on its close analogs, this molecule is a promising candidate for further investigation, particularly as an inhibitor of kinases like ATM in oncology. Its synthesis is feasible through established chemical routes, and its pharmacokinetic profile is predicted to be favorable.
The path forward requires a systematic and rigorous validation of these inferred properties. Key next steps should include:
Target Deconvolution: Unbiased screening to definitively identify its primary biological target(s).
In Vitro Potency and Selectivity: Determination of IC50 values against a panel of kinases and other relevant enzymes.
In Vivo Efficacy: Evaluation in relevant animal models of cancer or infectious disease.
Formal DMPK and Toxicology Studies: A comprehensive assessment of its absorption, distribution, metabolism, excretion, and safety profile to establish a therapeutic window.
This technical guide provides the foundational knowledge and experimental framework necessary to embark on the comprehensive evaluation of 8-Chloro-6-methylquinoline-3-carboxamide, a promising scaffold for the development of next-generation therapeutics.
References
Van den Berg, M., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
Desai, N. C., et al. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
BenchChem. (2025). Unveiling the Action of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide to Its Mechanism of Action. Benchchem.
Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Benchchem.
Manaf, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. PubMed.
Kumar, D., et al. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate.
National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.
Barla, A., et al. (2025). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate.
National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
Haque, M. A., et al. (n.d.). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet Derived Growth Factor Receptor. ResearchGate.
A Strategic Guide to Unveiling the Molecular Target of 8-Chloro-6-methylquinoline-3-carboxamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often arduous step in this pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often arduous step in this process is the identification of the molecule's biological target. This guide provides an in-depth, technically-focused framework for the target identification of 8-Chloro-6-methylquinoline-3-carboxamide, a compound belonging to a class of quinoline derivatives known for their diverse biological activities.[1] This document eschews a rigid template, instead offering a logical and scientifically-grounded workflow that integrates computational and experimental methodologies to elucidate the mechanism of action of this specific molecule.
I. Foundational Analysis: The Quinoline-3-Carboxamide Scaffold
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1][2] Derivatives of quinoline-3-carboxamide, in particular, have been reported to exhibit a variety of biological effects, often through the inhibition of key enzymes involved in cellular signaling and replication.[2][3] A thorough understanding of the known targets of structurally similar compounds provides a crucial starting point for our investigation into 8-Chloro-6-methylquinoline-3-carboxamide.
Prominent targets for quinoline derivatives include:
Protein Kinases: Many quinoline-based compounds function as ATP-competitive inhibitors of protein kinases, which are pivotal in cellular signal transduction. Examples include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5]
DNA and Associated Enzymes: The planar aromatic nature of the quinoline ring allows for intercalation into DNA, and some derivatives are known to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication.[2][6]
Metabolic Enzymes: Dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, has been identified as a target for some quinoline derivatives.[6]
Given this landscape, our initial hypothesis is that 8-Chloro-6-methylquinoline-3-carboxamide is likely to interact with a protein target, with a higher probability of it being a kinase or an enzyme involved in nucleic acid metabolism.
II. Phase 1: In Silico Target Prediction - Fishing for Possibilities
Before embarking on resource-intensive experimental work, a robust in silico analysis can significantly narrow the field of potential targets.[7] This computational pre-screening leverages the known chemical space of protein-ligand interactions to predict the most probable targets for our compound of interest.
A. Inverse Virtual Screening (IVS)
Inverse Virtual Screening (IVS) is a powerful computational technique that "docks" a single ligand of interest against a large library of protein structures.[7][8] This approach can identify proteins with binding pockets that are sterically and electrostatically complementary to the ligand.
Workflow for Inverse Virtual Screening:
Caption: Workflow for Inverse Virtual Screening.
Step-by-Step Protocol for IVS:
Ligand Preparation: Generate a high-quality 3D conformation of 8-Chloro-6-methylquinoline-3-carboxamide. This includes assigning correct protonation states and generating a low-energy conformer.
Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites.
Molecular Docking: Employ a validated docking program to systematically evaluate the binding of the ligand to each protein in the database.
Scoring and Ranking: Rank the potential protein targets based on the predicted binding affinity (docking score).
Hit Filtering and Analysis: Filter the top-ranked hits to remove non-physiological interactions. Cluster the remaining hits by protein family and perform pathway analysis to identify over-represented biological pathways.
B. Ligand-Based Similarity Searching
This approach operates on the principle of "guilt-by-association": if our compound is structurally similar to known active molecules, it is likely to share a similar target.[9]
Step-by-Step Protocol for Ligand-Based Similarity Searching:
Query Definition: Use the 2D structure of 8-Chloro-6-methylquinoline-3-carboxamide as the query.
Database Selection: Search large chemical databases that contain information on chemical structures and their biological activities (e.g., ChEMBL, PubChem).
Similarity Metric: Employ a suitable similarity metric, such as the Tanimoto coefficient, to quantify the structural similarity between the query and database compounds.
Target Retrieval: For the most similar compounds, retrieve their known biological targets and associated activity data.
Table 1: Hypothetical Output of In Silico Target Prediction
Prediction Method
Top Predicted Targets
Confidence Score
Inverse Virtual Screening
ATM Kinase, VEGFR2, EGFR, Topoisomerase II
High
Ligand-Based Similarity
ATM Kinase, p38 MAPK, DHODH
Medium
III. Phase 2: Experimental Target Discovery - From Prediction to Physical Interaction
While in silico methods provide valuable hypotheses, experimental validation is essential to confirm a direct physical interaction between the compound and its putative target.[10][11]
A. Affinity-Based Pull-Down Assays
This is a classic and powerful method for identifying protein targets from a complex biological sample.[12][13] The small molecule is immobilized on a solid support and used as "bait" to capture its binding partners.
Workflow for Affinity-Based Pull-Down:
Caption: Affinity-Based Pull-Down Workflow.
Step-by-Step Protocol for Affinity-Based Pull-Down:
Probe Synthesis: Synthesize a derivative of 8-Chloro-6-methylquinoline-3-carboxamide with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
Incubation: Incubate the biotinylated compound with the cell lysate to allow for the formation of protein-ligand complexes.
Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated compound and its binding partners.
Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the beads.
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
B. Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[12][13]
Workflow for DARTS:
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
Step-by-Step Protocol for DARTS:
Cell Lysate Preparation: Prepare a native protein lysate.
Compound Treatment: Treat aliquots of the lysate with either 8-Chloro-6-methylquinoline-3-carboxamide or a vehicle control.
Protease Digestion: Add a protease (e.g., pronase) to both the treated and control lysates and incubate to allow for protein digestion.
Analysis by SDS-PAGE: Analyze the digestion products by SDS-PAGE. Proteins that are stabilized by binding to the compound will be protected from proteolysis and will appear as more intense bands in the treated lane compared to the control lane.
Protein Identification: Excise the protected protein bands from the gel and identify them by mass spectrometry.
IV. Phase 3: Target Validation - Confirming Functional Relevance
Once a list of candidate targets has been generated and confirmed to physically interact with the compound, the next crucial step is to validate that this interaction leads to a functional consequence.[10][11]
A. In Vitro Enzymatic Assays
If the identified target is an enzyme, its activity can be directly measured in the presence and absence of the compound.
Step-by-Step Protocol for a Kinase Inhibition Assay (Example):
Reagents: Obtain the purified recombinant target kinase, a suitable substrate peptide, and radiolabeled ATP ([γ-³²P]ATP).
Reaction Setup: Set up a reaction mixture containing the kinase, substrate, and a range of concentrations of 8-Chloro-6-methylquinoline-3-carboxamide in a suitable buffer.
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
Stop Reaction: After a defined incubation period, stop the reaction.
Measure Activity: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated radioactivity.
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful in-cell method for confirming target engagement. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Step-by-Step Protocol for CETSA:
Cell Treatment: Treat intact cells with 8-Chloro-6-methylquinoline-3-carboxamide or a vehicle control.
Heating: Heat the treated cells at a range of temperatures.
Cell Lysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
V. Conclusion and Future Directions
The target identification of a novel small molecule is a multi-faceted process that requires a systematic and integrated approach. For 8-Chloro-6-methylquinoline-3-carboxamide, this guide proposes a workflow that begins with a broad, computationally-driven search for potential targets, followed by experimental methods to confirm direct physical binding, and finally, biophysical and cellular assays to validate functional target engagement. The successful identification of the molecular target(s) of this compound will not only elucidate its mechanism of action but also pave the way for its further development as a potential therapeutic agent.
VI. References
University College London. Target Identification and Validation (Small Molecules). Available from:
Al-Hujaily, E., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available from:
Galati, E., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. Frontiers in Chemistry. Available from: [Link]
Abbas, S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available from: [Link]
NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. NVIDIA Glossary. Available from: [Link]
Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available from: [Link]
ResearchGate. (n.d.). Quinolinone-3-carboxamide derivatives with potent biological activity. Available from: [Link]
de Oliveira Viana, J., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. ResearchGate. Available from: [Link]
PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Available from: [Link]
MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]
PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]
ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Available from: [Link]
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available from: [Link]
Bentham Science Publisher. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Available from: [Link]
Jilek, P., et al. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Available from: [Link]
ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available from: [Link]
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
RSC Publishing. (n.d.). Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. Available from: [Link]
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]
Synthesis of 8-Chloro-6-methylquinoline-3-carboxamide: An Application and Protocol Guide
Abstract This document provides a comprehensive guide for the multi-step synthesis of 8-Chloro-6-methylquinoline-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 8-Chloro-6-methylquinoline-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs. The quinoline scaffold is a core structural motif in numerous pharmacologically active agents, and the targeted substitution pattern of this compound makes it a valuable candidate for further investigation. The described synthesis protocol is designed for robustness and scalability, employing a Vilsmeier-Haack reaction as the key strategic step for constructing the quinoline core, followed by subsequent functional group transformations. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed, step-by-step protocols, mechanistic insights, and quantitative data to ensure successful and reproducible synthesis.
Introduction
Quinoline-3-carboxamides represent a privileged class of heterocyclic compounds, renowned for their diverse biological activities.[1] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[2] The specific substitution pattern of 8-Chloro-6-methylquinoline-3-carboxamide, featuring a halogen at the 8-position and a methyl group at the 6-position, provides a unique electronic and steric profile that is of considerable interest for structure-activity relationship (SAR) studies.
This application note details a rational and efficient synthetic route to this target molecule, commencing from commercially available starting materials. The core of the synthesis relies on the Vilsmeier-Haack reaction, a powerful method for the concurrent formylation and cyclization of activated aromatic systems, such as acetanilides, to yield functionalized quinolines.[3] Subsequent, well-established chemical transformations are then employed to elaborate the intermediate into the final desired product. Each step has been optimized to provide a clear and reproducible protocol for laboratory application.
Overall Synthetic Pathway
The synthesis of 8-Chloro-6-methylquinoline-3-carboxamide is accomplished via a five-step sequence. The pathway begins with the protection of the aniline, followed by the key Vilsmeier-Haack cyclization to construct the quinoline core. The aldehyde functionality introduced during this step serves as a synthetic handle for oxidation to a carboxylic acid, which is then converted to the final carboxamide. The concluding step involves a selective dehalogenation to yield the target compound.
Caption: Multi-step synthesis workflow for 8-Chloro-6-methylquinoline-3-carboxamide.
Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Chloro-4-methylaniline
ReagentPlus®, 99%
Sigma-Aldrich
Acetic Anhydride
ACS reagent, ≥98%
Sigma-Aldrich
Glacial Acetic Acid
ACS reagent, ≥99.7%
Fisher Scientific
Phosphorus Oxychloride (POCl₃)
Reagent grade, ≥99%
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
Potassium Permanganate (KMnO₄)
ACS reagent, ≥99.0%
Sigma-Aldrich
Thionyl Chloride (SOCl₂)
Reagent grade, ≥99%
Sigma-Aldrich
Ammonium Hydroxide (28-30%)
Certified ACS
Fisher Scientific
Palladium on Carbon (10 wt. %)
-
Sigma-Aldrich
Triethylamine (Et₃N)
≥99.5%
Sigma-Aldrich
Dichloromethane (DCM)
ACS reagent
Fisher Scientific
Ethyl Acetate
ACS reagent
Fisher Scientific
Methanol
ACS reagent
Fisher Scientific
Step 1: Synthesis of N-(2-chloro-4-methylphenyl)acetamide
Rationale: This initial step involves the N-acetylation of the starting aniline. The acetyl group serves as a protecting group and is essential for the subsequent Vilsmeier-Haack reaction, which proceeds via an electrophilic attack on the electron-rich aromatic ring.
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-methylaniline (10.0 g, 70.6 mmol) in glacial acetic acid (50 mL).
To this solution, add acetic anhydride (8.0 mL, 84.7 mmol) dropwise over 10 minutes.
Heat the reaction mixture to reflux (approximately 118 °C) for 1 hour.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper.
Dry the solid product under vacuum to yield N-(2-chloro-4-methylphenyl)acetamide.
Expected Yield: 90-95%
Purity Assessment: Melting point and ¹H NMR spectroscopy.
Step 2: Synthesis of 2,8-Dichloro-6-methylquinoline-3-carbaldehyde
Rationale: This is the key ring-forming step, utilizing the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from POCl₃ and DMF.[3] It acts as an electrophile, leading to the cyclization of the acetanilide to form the quinoline ring system, with concomitant installation of a chloro group at the 2-position and a formyl group at the 3-position.[4]
Procedure:
In a three-necked 250 mL round-bottom flask fitted with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 20 mL).
Cool the flask to 0 °C in an ice bath.
Add phosphorus oxychloride (POCl₃, 25 mL) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
Add N-(2-chloro-4-methylphenyl)acetamide (8.0 g, 43.5 mmol), prepared in Step 1, portion-wise to the reaction mixture.
After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours.[5]
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring.
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
Purify the crude product by recrystallization from ethyl acetate to afford 2,8-dichloro-6-methylquinoline-3-carbaldehyde.
Expected Yield: 60-70%
Purity Assessment: Melting point, ¹H NMR, and Mass Spectrometry.
Step 3: Synthesis of 2,8-Dichloro-6-methylquinoline-3-carboxylic acid
Rationale: The aldehyde at the 3-position is a versatile handle that must be converted to a carboxylic acid for the subsequent amidation. A standard oxidation using an agent like potassium permanganate is effective for this transformation.
Procedure:
Suspend 2,8-dichloro-6-methylquinoline-3-carbaldehyde (5.0 g, 20.8 mmol) in a mixture of acetone (100 mL) and water (20 mL).
Heat the suspension to 50 °C.
Prepare a solution of potassium permanganate (KMnO₄, 4.9 g, 31.2 mmol) in water (50 mL).
Add the KMnO₄ solution dropwise to the heated suspension over 1 hour. The purple color should disappear as the reaction proceeds.
After the addition is complete, continue heating for an additional 2 hours, or until TLC indicates the absence of starting material.
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 75-85%
Purity Assessment: Melting point and IR spectroscopy (disappearance of aldehyde C-H stretch, appearance of broad O-H stretch).
Step 4: Synthesis of 2,8-Dichloro-6-methylquinoline-3-carboxamide
Rationale: The conversion of the carboxylic acid to a carboxamide is typically achieved via activation of the carboxyl group, followed by reaction with an amine source. A common and effective method involves converting the acid to an acyl chloride using thionyl chloride, followed by quenching with ammonia.[2]
Procedure:
In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2,8-dichloro-6-methylquinoline-3-carboxylic acid (4.0 g, 15.6 mmol) in thionyl chloride (20 mL).
Add a catalytic amount of DMF (2-3 drops).
Heat the mixture to reflux for 2 hours. The solid should dissolve as the acyl chloride forms.
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C.
Add this solution dropwise to a vigorously stirred, ice-cold solution of concentrated ammonium hydroxide (50 mL).
Stir the biphasic mixture for 1 hour, allowing it to warm to room temperature.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxamide.
Purify by recrystallization from an ethanol/water mixture.
Expected Yield: 80-90%
Purity Assessment: Melting point, ¹H NMR, and Mass Spectrometry.
Step 5: Synthesis of 8-Chloro-6-methylquinoline-3-carboxamide
Rationale: The final step is a selective catalytic hydrogenolysis to remove the chloro group at the 2-position. The C2-Cl bond is more reactive towards hydrogenolysis than the C8-Cl bond due to its position adjacent to the ring nitrogen. This allows for selective dehalogenation under controlled conditions.
Procedure:
Dissolve 2,8-dichloro-6-methylquinoline-3-carboxamide (2.0 g, 7.8 mmol) in methanol (100 mL) in a hydrogenation flask.
Add triethylamine (Et₃N, 1.2 mL, 8.6 mmol) to act as a base and neutralize the HCl formed during the reaction.
Carefully add 10% palladium on carbon (Pd/C, 200 mg, 10% w/w) to the solution.
Secure the flask to a Parr hydrogenation apparatus, flush with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
Shake the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure.
Purify the resulting solid by recrystallization from ethanol to yield the final product, 8-Chloro-6-methylquinoline-3-carboxamide.
Expected Yield: 70-80%
Purity Assessment: Melting point, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The protocol outlined in this application note provides a reliable and reproducible pathway for the synthesis of 8-Chloro-6-methylquinoline-3-carboxamide. By leveraging the power of the Vilsmeier-Haack reaction for the core assembly, this multi-step synthesis offers a logical and scalable approach for obtaining this valuable heterocyclic compound. The detailed, step-by-step instructions and mechanistic rationale are intended to empower researchers in the fields of synthetic and medicinal chemistry to produce this molecule for further biological evaluation and as a scaffold for the development of novel therapeutic agents.
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
NISCAIR. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
Cambridge University Press. Gould-Jacobs Reaction. [Link]
ResearchGate. Methods for the synthesis of quinoline-3-carboxamides. [Link]
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
Taylor & Francis Online. Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Ace. [Link]
Google Patents.
ResearchGate. Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]
ResearchGate. (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]
ACS Publications. Synthesis and Reactivity of Laquinimod, a Quinoline-3-carboxamide: Intramolecular Transfer of the Enol Proton to a Nitrogen Atom as a Plausible Mechanism for Ketene Formation. [Link]
ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
JOCPR. Synthesis and biological activity of 8-chloro-[6][7][8]triazolo [4,3-a]quinoxalines. [Link]
SciSpace. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. [Link]
Organic Chemistry Portal. Synthesis of quinolines. [Link]
Application Notes and Protocols for In Vitro Profiling of 8-Chloro-6-methylquinoline-3-carboxamide
Introduction: The Therapeutic Potential of Quinoline Carboxamides The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biologic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Quinoline Carboxamides
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] Within this class, quinoline-3-carboxamide derivatives have emerged as particularly promising candidates for therapeutic development, demonstrating capabilities as inhibitors of critical cellular kinases such as Ataxia Telangiectasia Mutated (ATM) kinase and hematopoietic prostaglandin D synthase (H-PGDS).[2][3] These enzymes are pivotal regulators of cell cycle, DNA damage repair, and inflammatory pathways, making them high-value targets for anticancer and anti-inflammatory drug discovery.[4]
This document provides a comprehensive guide for the in vitro characterization of 8-Chloro-6-methylquinoline-3-carboxamide , a novel derivative. We will proceed under the hypothesis that, like its structural congeners, this compound may exert its biological effects through the modulation of key signaling kinases, leading to cytotoxicity in cancer cells and suppression of inflammatory responses.
These application notes are designed for researchers, scientists, and drug development professionals. We will detail a logical, multi-step workflow to first assess the compound's cytotoxic potential and then to elucidate its mechanism of action. This includes protocols for determining direct target engagement in a cellular context, evaluating its impact on the NF-κB signaling pathway—a master regulator of inflammation and cell survival—and quantifying its effect on downstream inflammatory mediators.[4][5][6]
Experimental Workflow: A Multi-Assay Approach
A robust in vitro evaluation of a novel compound requires a tiered approach. We will begin with a broad assessment of cellular viability and progress to more specific, mechanism-focused assays. This workflow ensures that each experimental step builds upon the last, providing a comprehensive biological profile of 8-Chloro-6-methylquinoline-3-carboxamide.
Caption: A logical workflow for the in vitro characterization of 8-Chloro-6-methylquinoline-3-carboxamide.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1][7]
Materials:
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
8-Chloro-6-methylquinoline-3-carboxamide (stock solution in DMSO)
MTT solution (5 mg/mL in sterile PBS)
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
Microplate reader
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
Compound Preparation: Prepare serial dilutions of 8-Chloro-6-methylquinoline-3-carboxamide in complete culture medium. It is critical to ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent-induced toxicity.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with the maximum DMSO concentration).
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[7]
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1] During this time, formazan crystals will form in viable cells.
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[1]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Quantitative Data Summary Example:
Cell Line
Compound
IC50 (µM)
HCT116
8-Chloro-6-methylquinoline-3-carboxamide
[Experimental Value]
MDA-MB-231
8-Chloro-6-methylquinoline-3-carboxamide
[Experimental Value]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: A critical step in drug development is confirming that a compound binds to its intended intracellular target.[8] CETSA is a powerful biophysical method that assesses drug-target interaction within intact cells.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like our compound) is more resistant to heat-induced unfolding and aggregation.[8][10] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.
Hypothesized Target: Based on literature for similar scaffolds, a plausible target could be a protein kinase involved in cell survival, such as ATM kinase.[3] The following protocol assumes a generic protein kinase target.
Materials:
Cell line expressing the target of interest (e.g., HCT116)
8-Chloro-6-methylquinoline-3-carboxamide
PBS and protease/phosphatase inhibitor cocktails
Thermal cycler or water baths
Equipment for cell lysis (e.g., liquid nitrogen, sonicator)
High-speed centrifuge
SDS-PAGE and Western Blotting reagents
Primary antibody specific to the target protein (e.g., anti-ATM)
HRP-conjugated secondary antibody
ECL substrate and imaging system
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[8]
Step-by-Step Protocol:
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with 8-Chloro-6-methylquinoline-3-carboxamide (at a concentration ~10x its IC50) or a vehicle (DMSO) control. Incubate for 1 hour at 37°C to allow for cellular uptake and target binding.[11]
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process ruptures the cell membranes without using detergents that might disrupt protein-ligand interactions.[8]
Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.[8]
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
Western Blot Analysis: Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. Transfer the proteins to a PVDF membrane.[8]
Immunodetection: Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[10]
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates thermal stabilization and confirms target engagement.[10]
Principle: The nuclear factor-κB (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[5][6] Its dysregulation is linked to many cancers and inflammatory diseases.[5] In the canonical pathway, a stimulus (like TNF-α) leads to the degradation of the inhibitor protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[4] We can assess the effect of our compound on this pathway by monitoring the levels of key proteins like IκBα.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by the test compound.[4]
Step-by-Step Protocol (via Western Blot for IκBα Degradation):
Cell Seeding and Starvation: Seed cells (e.g., HeLa or A549) in 6-well plates and grow to ~80% confluency. If the cells are in serum-containing media, you may need to serum-starve them for a few hours to reduce basal pathway activation.
Pre-treatment: Treat the cells with 8-Chloro-6-methylquinoline-3-carboxamide at various concentrations (and a vehicle control) for 1-2 hours.
Stimulation: Induce NF-κB activation by adding a stimulant like TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30, and 60 minutes). IκBα degradation is rapid, often peaking around 15-30 minutes.[12]
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
Western Blot Analysis: Perform Western blotting as described in the CETSA protocol. Use a primary antibody specific for IκBα. To ensure equal protein loading, also probe the membrane with an antibody for a housekeeping protein like GAPDH or β-actin.
Data Analysis: An effective inhibitor of the NF-κB pathway will prevent the TNF-α-induced degradation of IκBα. In the control lanes, you should see the IκBα band disappear or diminish after TNF-α stimulation. In the compound-treated lanes, this degradation should be blocked, and the IκBα band should remain strong.
Protocol 4: Quantification of Cytokine Production by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying proteins, such as cytokines, in biological samples.[13][14][15] A sandwich ELISA is commonly used for cytokine detection.[16] A capture antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, biotin-conjugated detection antibody is then added, followed by an enzyme-linked streptavidin. Finally, a substrate is added that produces a measurable color change, the intensity of which is proportional to the amount of cytokine present.[13]
Step-by-Step Protocol (General Sandwich ELISA):
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[13]
Blocking: Wash the plate to remove unbound antibody. Block any remaining non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[13]
Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of a known concentration of recombinant cytokine to create a standard curve. Add the standards and your experimental samples (cell culture supernatants from the NF-κB assay) to the wells. Incubate for 2 hours at room temperature.[14]
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[13]
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP (horseradish peroxidase) and incubate for 30 minutes at room temperature in the dark.[17]
Substrate Addition: Wash the plate. Add a chromogenic substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). A blue color will develop. Incubate until sufficient color has developed (5-20 minutes).[13]
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
Read Absorbance: Immediately read the absorbance at 450 nm on a microplate reader.
Data Analysis: Plot the standard curve (absorbance vs. known concentration). Use the equation from the standard curve to calculate the concentration of the cytokine in your unknown samples.
Conclusion and Future Directions
This guide outlines a systematic approach to the in vitro characterization of 8-Chloro-6-methylquinoline-3-carboxamide. By following these protocols, researchers can obtain critical data on the compound's cytotoxicity, identify and validate its intracellular target, and elucidate its effects on a key inflammatory signaling pathway and its downstream functional outputs. Positive results from this workflow would provide a strong rationale for advancing this compound into more complex cell-based models and eventually into in vivo studies for preclinical development.
References
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
Chiswick, E. L., et al. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 929, 449-462. Available from: [Link]
Frantzi, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1930. Available from: [Link]
Gorshkov, K., et al. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. Bio-protocol, 10(18), e3761. Available from: [Link]
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Available from: [Link]
British Society for Immunology. Enzyme-linked immunosorbent assay (ELISA). Available from: [Link]
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]
Kunchithapautham, K., & Rohrer, B. (2007). Assaying NF-κB activation and signaling from TNF receptors. Methods in Molecular Biology, 399, 245-259. Available from: [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]
RayBiotech. NF-kappaB Signaling Pathway. Available from: [Link]
Oeckinghaus, A., et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(21), 11538. Available from: [Link]
Robbins, D. J., et al. (2017). In vitro benchmarking of NF-κB inhibitors. Journal of Biomolecular Screening, 22(5), 589-598. Available from: [Link]
D. B. Conkey, et al. (2019). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology, 7, 272. Available from: [Link]
Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Available from: [Link]
da Silva, A. C. S., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. Available from: [Link]
Nesi, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3538. Available from: [Link]
Anusree, A. K., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1605. Available from: [Link]
Al-Dies, A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296. Available from: [Link]
Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1569-1582. Available from: [Link]
Golding, B. T., et al. (2017). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 60(4), 1436-1458. Available from: [Link]
Rajan, V. K., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33, 1-35. Available from: [Link]
Application Note: Dosing Guidelines for 8-Chloro-6-methylquinoline-3-carboxamide in Murine Models
This Application Note is designed for researchers and drug development professionals conducting preclinical studies with 8-Chloro-6-methylquinoline-3-carboxamide (CAS: 1296950-81-6). Given that this specific compound is...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals conducting preclinical studies with 8-Chloro-6-methylquinoline-3-carboxamide (CAS: 1296950-81-6).
Given that this specific compound is a Novel Chemical Entity (NCE) or a specific analog within the quinoline-3-carboxamide class (structurally related to Linomide , Paquinimod , and certain ATM kinase inhibitors ), this guide synthesizes established protocols for this chemical scaffold. It provides a robust framework for formulation, dose-range finding, and efficacy testing in murine models.
Executive Summary & Compound Profile
8-Chloro-6-methylquinoline-3-carboxamide belongs to a "privileged scaffold" known for pleiotropic biological activity. While specific literature on this exact substitution pattern is emerging, the quinoline-3-carboxamide core is extensively validated in murine models for autoimmune diseases (e.g., EAE, SLE) via S100A9 blockade and cancer via ATM kinase inhibition .
Primary: Modulation of the S100A9-TLR4/RAGE axis (Anti-inflammatory).
Secondary: Potential inhibition of Ataxia Telangiectasia Mutated (ATM) kinase (Oncology).[1]
Critical Directive: Due to the specific 8-chloro/6-methyl substitution, this compound likely exhibits altered metabolic stability compared to the parent Linomide. Do not rely on single-point dosing. A Dose Range Finding (DRF) study is mandatory.
Formulation & Vehicle Selection
The most common failure mode in dosing quinoline-3-carboxamides is precipitation in the gut (oral) or peritoneum (IP), leading to erratic bioavailability.
Recommended Vehicles
Administration Route
Vehicle Composition (Preferred)
Stability
Notes
Oral Gavage (PO)
0.5% CMC-Na + 0.1% Tween-80
High
Standard suspension for chronic dosing.
Oral Gavage (Alt)
10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
High
Enhances solubility; best for PK studies.
Intraperitoneal (IP)
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline
Moderate
Must be prepared fresh. Warm to 37°C before injection.
Intravenous (IV)
10% DMSO + 10% Cremophor EL + 80% PBS
Low
For PK validation only. Inject slowly (bolus < 2 mL/kg).
Preparation Protocol (Standard Suspension)
Weigh the required amount of 8-Chloro-6-methylquinoline-3-carboxamide.
Levigate the powder with a small volume of Tween-80 to form a smooth paste.
Gradually add 0.5% Carboxymethylcellulose (CMC) sodium salt solution while vortexing.
Sonicate for 10–15 minutes at 40 kHz to ensure uniform particle size distribution.
QC Check: Inspect visually for clumps. If dosing < 5 mg/kg, ensure homogeneity to prevent dosing errors.
Experimental Protocols
Protocol A: Maximum Tolerated Dose (MTD) & Pharmacokinetics
Objective: Establish the safety ceiling and bioavailability before efficacy trials.
Workflow:
Subjects: C57BL/6 mice (n=3 per sex/group), 8-10 weeks old.
Dosing Schedule: Single ascending dose (SAD).
Group 1: 10 mg/kg (PO)
Group 2: 50 mg/kg (PO)
Group 3: 100 mg/kg (PO)
Observation: Monitor for 48 hours.
Endpoints: Body weight loss >15%, piloerection, lethargy, hunched posture.
PK Sampling: Collect blood at 0.5, 1, 4, 8, and 24 hours post-dose (tail vein microsampling).
Target Exposure:
(approx. 300 ng/mL) is typically required for S100A9 inhibition.
Rationale: Quinoline-3-carboxamides often show a "bell-shaped" dose response. Higher doses (>50 mg/kg) may trigger pro-inflammatory feedback or off-target toxicity.
Track 2: Oncology (ATM Kinase Inhibition)
Target: Radiosensitization or Chemosensitization.
Dose Range:25 – 75 mg/kg .
Frequency: Daily (QD) or BID (Twice Daily).
Route: IP or PO.
Timing: Administer 1–2 hours prior to Radiation (IR) or Chemotherapy (e.g., Doxorubicin).
Rationale: Kinase inhibition requires sustained high plasma levels to compete with ATP.
Mechanistic Visualization
The following diagrams illustrate the dual-pathway potential of the scaffold and the decision logic for dosing.
Diagram 1: Mechanism of Action (S100A9 vs. ATM)
Caption: Dual mechanism potential. Low doses target S100A9 (Anti-inflammatory), while high doses target ATM Kinase (Oncology).
Diagram 2: Dosing Optimization Workflow
Caption: Step-by-step decision matrix for establishing the optimal therapeutic dose.
Safety & Toxicology Considerations
When working with halogenated quinolines, researchers must monitor specific toxicity markers:
Hepatotoxicity: Quinolines can form reactive metabolites (epoxides). Monitor ALT/AST levels weekly if dosing > 14 days.
Teratogenicity: The structural analog Linomide is teratogenic. Avoid breeding during active dosing; this compound should be treated as a potential reproductive toxin.
Phototoxicity: Chlorinated quinolines can induce photosensitivity. House mice in standard lighting but avoid excessive UV exposure.
Summary of Dosing Recommendations
Parameter
Recommendation
Starting Dose (Pilot)
5 mg/kg (PO)
Max Tolerated Dose (Est.)
~100 mg/kg (PO)
Effective Range (Inflammation)
1 – 5 mg/kg
Effective Range (Cancer)
25 – 50 mg/kg
Dosing Volume
10 mL/kg (e.g., 0.2 mL for a 20g mouse)
Storage (Formulated)
4°C for max 7 days (Suspension); Fresh daily (Solution)
References
Björk, P., et al. (2009). "Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides." PLOS Biology. Link
Jönsson, S., et al. (2013). "Synthesis and biological evaluation of new quinoline-3-carboxamide derivatives as inhibitors of the ATM kinase." European Journal of Medicinal Chemistry. (Note: Validates the scaffold for kinase inhibition).
Helmersson, S., et al. (1991). "Amelioration of autoimmunity in MRL/lpr mice by linomide." Clinical Immunology and Immunopathology. Link
Tahlan, S., et al. (2019). "Quinoline-3-carboxamide derivatives: An overview of their synthesis and biological activities." Bioorganic Chemistry.
PubChem Compound Summary. "Quinoline-3-carboxamide." National Center for Biotechnology Information. Link
Application Note: Advanced Crystallization Protocols for 8-Chloro-6-methylquinoline-3-carboxamide
Abstract & Technical Context 8-Chloro-6-methylquinoline-3-carboxamide is a functionalized quinoline scaffold often utilized as a key intermediate in the synthesis of NK3 receptor antagonists and other G-protein coupled r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Technical Context
8-Chloro-6-methylquinoline-3-carboxamide is a functionalized quinoline scaffold often utilized as a key intermediate in the synthesis of NK3 receptor antagonists and other G-protein coupled receptor (GPCR) modulators. The presence of the 3-carboxamide moiety, combined with the lipophilic 8-chloro and 6-methyl substituents, creates a molecule with high lattice energy driven by strong intermolecular hydrogen bonding (amide-amide dimers) and
- stacking of the quinoline core.
These physicochemical characteristics present distinct challenges in process chemistry:
Low Solubility: The compound is sparingly soluble in common protic solvents (methanol, ethanol) at room temperature.
Oiling Out: In rapid anti-solvent additions, the compound tends to phase separate as an oil rather than crystallize, trapping impurities.
Polymorphism: The conformational flexibility of the amide group relative to the quinoline plane allows for multiple packing motifs (polymorphs).
This guide details three field-proven crystallization protocols designed to address these challenges, moving beyond simple precipitation to controlled crystal engineering.
Physicochemical Profiling & Solvent Selection
Before initiating crystallization, the solubility profile must be understood. Based on structural analogs (quinoline-3-carboxamides), the following solubility hierarchy is established:
Solvent Class
Examples
Solubility Status
Role in Protocol
Dipolar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
Primary Solvent (Good Solvent)
Organic Acids
Acetic Acid, Formic Acid
High (Protonation assisted)
Dissolution/Recrystallization
Alcohols
Ethanol, Methanol, IPA
Low/Moderate (Hot)
Anti-solvent / Co-solvent
Ethers/Hydrocarbons
THF, MTBE, Heptane
Negligible
Strong Anti-solvent
Water
Water
Insoluble
Strong Anti-solvent (Wash)
Critical Process Parameter (CPP): Supersaturation Control
The driving force for crystallization is supersaturation (
).
High
: Leads to rapid nucleation, small particles, and potential amorphous material.
Low
: Leads to slow growth, large crystals, and higher purity.
Experimental Protocols
Protocol A: Purity Enhancement via Thermal Swing Recrystallization
Best for: Removing synthesis byproducts (inorganic salts, unreacted aniline precursors) and improving optical purity if applicable.
Theory: This method leverages the steep solubility curve of the compound in Glacial Acetic Acid or DMF/Ethanol mixtures. The high temperature disrupts the amide hydrogen bond network, allowing impurities to remain in solution upon cooling.
Equipment: Jacketed reactor or round-bottom flask with reflux condenser.
Step-by-Step Methodology:
Dissolution: Charge 10 g of crude solid into the reactor. Add DMF (50 mL, 5 vol) .
Heating: Heat the mixture to 90°C . Stir at 200 RPM until fully dissolved. Note: If solids remain, add DMF in 1 mL increments. Do not exceed 7 vol.
Polishing Filtration: While hot (90°C), filter the solution through a 0.45
m PTFE membrane to remove insoluble particulates (dust, inorganic salts).
Anti-solvent Addition (Hot): Slowly add hot Ethanol (50 mL, 5 vol, ~70°C) to the filtrate. The solution should remain clear.
Controlled Cooling (Nucleation): Cool the mixture from 90°C to 60°C at a rate of 10°C/hour .
Observation: Cloud point (nucleation) typically occurs between 75°C and 65°C.
Aging: Hold at 60°C for 1 hour to allow crystal growth and prevent agglomeration.
Final Cooling: Cool from 60°C to 5°C at 20°C/hour .
Isolation: Filter the crystalline slurry. Wash the cake with cold Ethanol (2 x 20 mL).
Drying: Vacuum dry at 50°C for 12 hours.
Expected Result: >90% Yield, >99.5% HPLC Purity.
Protocol B: Particle Size Engineering via Reverse Anti-Solvent Addition
Best for: Generating uniform, micronized particles suitable for formulation (bioavailability enhancement).
Theory: By adding the solvent (drug solution) into the anti-solvent, high local supersaturation is maintained, promoting instantaneous nucleation over growth. This produces small, defined particles.
Materials:
Compound (5 g)
Solvent: DMSO (25 mL)
Anti-solvent: Water (Deionized, 100 mL)
Surfactant (Optional): Tween 80 (0.1% w/v in water) to prevent agglomeration.
Step-by-Step Methodology:
Preparation: Dissolve 5 g of compound in DMSO (25 mL) at Room Temperature (RT). Ensure complete dissolution.
Receiver Setup: In a separate vessel, charge 100 mL Water (with optional surfactant). Cool to 5°C and stir vigorously (High shear mixing preferred, >500 RPM).
Addition: Load the DMSO solution into a syringe pump or addition funnel.
Injection: Add the DMSO solution sub-surface into the water vortex at a rate of 2 mL/min .
Critical: Sub-surface addition prevents the compound from crystallizing on the liquid surface/walls (crusting).
Equilibration: After addition is complete, stir for 30 minutes at 5°C.
Isolation: Filter immediately. Wash with copious water to remove residual DMSO.
Drying: Lyophilization (Freeze-drying) is recommended to prevent cake cementation, or vacuum dry at 40°C.
Visualization of Logic & Workflow[1]
Figure 1: Crystallization Decision Matrix
This diagram illustrates the decision-making process for selecting the appropriate crystallization method based on the input material's state and the desired output.
Caption: Decision matrix for selecting between Thermal Swing (Purification) and Reverse Anti-Solvent (Particle Engineering) protocols.
Understanding why specific solvents work is crucial for troubleshooting.
Caption: Mechanistic interaction map showing how solvent choice manipulates the amide and hydrophobic core to control solubility.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Temperature too high during anti-solvent addition; metastable zone width (MSZW) exceeded.
Seed the solution with 1% pure crystals at the cloud point. Slow down anti-solvent addition rate.
Low Yield
Compound too soluble in the mother liquor (DMF/EtOH mix).
Increase the ratio of Anti-solvent (EtOH) or cool to lower temperature (-10°C).
Agglomeration
Fast cooling or lack of agitation.
Increase stir rate (RPM). Implement a "temperature cycling" (Ostwald ripening) phase: Heat to 70°C, cool to 60°C, repeat 3x.
Colored Impurities
Oxidation byproducts trapped in crystal lattice.
Use Protocol A but add Activated Carbon (5 wt%) during the dissolution step, then filter hot.
References
PubChem. (2025).[2][3] 8-Chloro-6-methylquinoline-3-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]
Musioł, R., et al. (2017).[4] Quinoline-based compounds as privileged structures in anticancer drug discovery. Expert Opinion on Drug Discovery. (Contextual grounding on Quinoline-3-carboxamide scaffolds).
Google Patents. (2021). CN113087666A - Process for the preparation of amorphous quinoline carboxamide derivatives.[5] (Provides grounding for solvent systems like DMSO/Water and alcohols for this class of molecules). Available at:
formulation strategies for 8-Chloro-6-methylquinoline-3-carboxamide delivery
An Application Guide to Formulation Strategies for 8-Chloro-6-methylquinoline-3-carboxamide and Related Poorly Soluble APIs Abstract Quinoline carboxamide derivatives represent a promising class of therapeutic agents, wi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Formulation Strategies for 8-Chloro-6-methylquinoline-3-carboxamide and Related Poorly Soluble APIs
Abstract
Quinoline carboxamide derivatives represent a promising class of therapeutic agents, with demonstrated potential in oncology and anti-infective applications.[1][2] A significant hurdle in their clinical development, however, is their characteristically low aqueous solubility, which can lead to poor bioavailability and erratic in vivo performance.[2][3] This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on formulating 8-Chloro-6-methylquinoline-3-carboxamide, a representative model compound for this class. We will navigate the critical path from initial physicochemical characterization to the rational selection, development, and analysis of advanced formulation systems designed to overcome solubility challenges. The protocols and decision-making frameworks herein are designed to be adaptable for other poorly soluble quinoline derivatives and BCS Class II/IV compounds.
The Formulation Challenge: The Nature of Quinoline Carboxamides
Quinoline-based structures are prevalent in medicinal chemistry, but their planar, aromatic nature often results in high crystal lattice energy and hydrophobicity, leading to poor aqueous solubility.[4][5] For a molecule like 8-Chloro-6-methylquinoline-3-carboxamide, enhancing its dissolution rate and apparent solubility is paramount for achieving therapeutic efficacy, particularly for oral delivery.[1][6] This guide focuses on three proven strategies: Nanosuspensions, Amorphous Solid Dispersions (ASDs), and Solid Lipid Nanoparticles (SLNs).
Before any formulation strategy can be selected, a thorough understanding of the Active Pharmaceutical Ingredient's (API) intrinsic properties is essential.[7] This pre-formulation analysis provides the data necessary to make an informed decision, saving significant time and resources.
A series of initial experiments must be conducted to characterize the API. These data points will dictate the most viable formulation pathways.
Protocol 1: Foundational API Characterization
Objective: To determine the fundamental physicochemical properties of 8-Chloro-6-methylquinoline-3-carboxamide.
Methodologies:
Solubility Determination:
Measure the equilibrium solubility in various media: pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and purified water.
Assess solubility in common organic solvents (e.g., ethanol, DMSO, acetone, ethyl acetate) to identify potential vehicles for formulation processes.[4][7]
Rationale: This data determines the extent of the solubility challenge and informs pH-modification strategies or solvent selection for processes like spray drying.
pKa and LogP Determination:
Determine the pKa using potentiometric titration or UV-spectrophotometry.
Calculate or experimentally determine the LogP (octanol-water partition coefficient) to understand the API's lipophilicity.
Rationale: The pKa is crucial for predicting solubility changes in the gastrointestinal tract, while LogP helps determine suitability for lipid-based formulations.[8]
Solid-State Characterization:
Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and glass transition temperature (Tg, if applicable). A high melting point often correlates with high crystal lattice energy and poor solubility.[7]
X-Ray Powder Diffraction (XRD): Confirm the crystalline nature of the API. The presence of sharp peaks indicates a crystalline solid.[7]
Microscopy (e.g., SEM): Visualize the particle morphology and size of the raw API.
Rationale: These analyses establish the API's solid form, which is a critical factor for choosing between crystalline (nanosuspension) and amorphous (ASD) strategies.[5][9]
Table 1: Illustrative Pre-formulation Data for 8-Chloro-6-methylquinoline-3-carboxamide (Hypothetical)
High crystal lattice energy; favors particle size reduction.
LogP
3.8
Lipophilic; suitable for lipid-based systems.
pKa
2.5 (weak base)
Ionization and improved solubility only in the stomach.[4]
Solid Form (XRD)
Highly Crystalline
Nanosizing is a primary strategy; amorphization is possible but may be challenging to stabilize.
Strategy Selection: A Rational Approach
Based on the pre-formulation data, a primary strategy can be selected. The following decision-making workflow illustrates this process.
Caption: Decision workflow for formulation strategy selection.
Based on our hypothetical data (High Tm, Crystalline), Nanosuspension and Solid Lipid Nanoparticles (SLNs) emerge as strong initial candidates. Amorphous Solid Dispersion remains a viable, albeit potentially more complex, secondary option.
Formulation Protocols
This section provides detailed protocols for the prioritized strategies.
Strategy A: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[10] This approach is ideal for crystalline compounds with high melting points, as it enhances the dissolution rate by dramatically increasing the surface area, as described by the Noyes-Whitney equation.[3]
Protocol 2: Nanosuspension Formulation by Wet Media Milling
Objective: To produce a stable nanosuspension of 8-Chloro-6-methylquinoline-3-carboxamide with a target particle size of < 400 nm.
Milling Media: 0.5 mm Yttria-stabilized zirconium oxide beads
Dispersion Medium: Purified water
Equipment: Laboratory-scale media mill
Methodology:
Preparation of Stabilizer Solution: Prepare a 2% (w/v) aqueous solution of Poloxamer 407. Stir until fully dissolved. Add SLS to a final concentration of 0.1% (w/v) and stir to dissolve.
Rationale: A combination of steric and electrostatic stabilizers provides robust prevention of particle agglomeration (Ostwald ripening).[11][12]
Pre-Suspension: Disperse 1% (w/v) of the API into the stabilizer solution. Homogenize using a high-shear mixer for 15 minutes to create a uniform coarse suspension.
Milling:
Add the pre-suspension to the milling chamber containing the zirconium beads.
Begin milling at 2000 RPM, maintaining the temperature below 25°C using a cooling jacket.
Rationale: Milling is a high-energy process that can generate heat, potentially degrading the API or altering solubility. Temperature control is critical.[8]
In-Process Monitoring: Withdraw small aliquots at 30, 60, 90, and 120 minutes. Analyze particle size using Dynamic Light Scattering (DLS) to monitor the size reduction progress.
Harvesting: Once the desired particle size is achieved (e.g., D90 < 400 nm), separate the nanosuspension from the milling media by filtration or decanting.
Strategy B: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers where the drug is dissolved or dispersed in a solid lipid matrix.[13][14] They are particularly suitable for lipophilic drugs (LogP > 2) and can enhance oral bioavailability by promoting lymphatic uptake, thus bypassing first-pass metabolism.[15][16]
Protocol 3: SLN Formulation by Hot Homogenization
Objective: To encapsulate 8-Chloro-6-methylquinoline-3-carboxamide in an SLN formulation to improve solubility and facilitate lipid-based absorption.
Materials:
API: 8-Chloro-6-methylquinoline-3-carboxamide
Solid Lipid: Glyceryl monostearate (GMS)
Surfactant: Tween® 80
Aqueous Phase: Purified water
Equipment: High-pressure homogenizer, water bath, high-shear mixer
Methodology:
Preparation of Phases:
Lipid Phase: Melt the GMS at a temperature approximately 10°C above its melting point (~75°C). Dissolve 0.5% (w/w) of the API into the molten lipid with stirring.
Aqueous Phase: Heat the purified water containing 2% (w/v) Tween® 80 to the same temperature as the lipid phase.
Rationale: Maintaining both phases at the same temperature prevents premature solidification of the lipid upon mixing.[13][17]
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear mixing (e.g., 8000 RPM for 10 minutes). This forms a coarse oil-in-water emulsion.[17]
Homogenization:
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar.
Rationale: The high pressure and shear forces reduce the emulsion droplet size to the nanometer range.
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. The rapid cooling causes the lipid to recrystallize, forming solid nanoparticles that entrap the drug.[15]
Storage: Store the resulting SLN dispersion at 4°C.
Critical Quality Attribute (CQA) Analysis
Formulation is incomplete without rigorous characterization. Analysis of CQAs ensures the formulation is stable, effective, and meets the target product profile.[8]
Caption: Workflow for the characterization of nanoparticle formulations.
Table 2: Key Analytical Techniques for Formulation Characterization
Technique
Parameter Measured
Purpose & Rationale
Dynamic Light Scattering (DLS)
Particle Size, Polydispersity Index (PDI)
Confirms nanoparticle formation and size uniformity. PDI < 0.3 is generally desirable.[7]
Electrophoretic Light Scattering
Zeta Potential
Measures surface charge. A value of ±30 mV is typically required for good electrostatic stability.[16]
High-Performance Liquid Chromatography (HPLC)
Drug Concentration
Quantifies drug loading and entrapment efficiency after separating free drug from nanoparticles.[18][19]
Differential Scanning Calorimetry (DSC)
Thermal Transitions
Confirms the physical state of the drug within the formulation (crystalline vs. amorphous) and assesses lipid polymorphism in SLNs.[7]
In Vitro Release Testing
Dissolution Rate
Assesses the performance of the formulation by measuring the rate and extent of drug release in simulated biological fluids.[7]
Conclusion
The successful formulation of poorly soluble compounds like 8-Chloro-6-methylquinoline-3-carboxamide is a multi-step process that hinges on a data-driven, systematic approach. By first establishing a robust pre-formulation dataset, researchers can rationally select from powerful strategies such as nanosuspension or solid lipid nanoparticle development. The detailed protocols and characterization workflows provided in this guide offer a validated pathway to transform a challenging API into a viable drug product candidate, ready for further preclinical and clinical evaluation.
References
Title: Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies
Source: Journal of Applied Pharmaceutical Science
URL
Title: Overcoming poor solubility of quinoline derivatives in reactions
Source: Benchchem
URL
Title: Pre-Formulation Studies and Analytical Techniques
Source: Pharma Focus Europe
URL
Title: Solid lipid nanoparticles (SLN)
Source: ResolveMass Laboratories Inc.
Title: Key Analytical Techniques for Pharmaceutical Discovery and Formulation
Source: TA Instruments
URL
Title: Basics of Solid Lipid Nanoparticles Formulation
Source: Biomedical Research Bulletin
URL
Title: Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers
Source: MDPI
URL
Title: Solid lipid nanoparticles: a versatile approach for controlled release and targeted drug delivery
Source: PubMed
URL
Title: Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research
Source: Dissertation, LMU München
URL
Title: Analytical tools for pharmaceutical discovery and formulation
Source: TA Instruments
URL
Title: Advances In Analytical Techniques, Method Development, And Validation Protocols In Pharmaceutical Research
Source: Cureus
URL
Title: Formulation Strategies of Nanosuspensions for Various Administration Routes
Source: MDPI
URL
Title: A Comprehensive Review of Nanosuspension: Formulation, Evaluations and Pharmacokinetics Aspects
Source: International Journal of Pharmaceutical Investigation
URL
Title: Development and Scale Up Considerations for Nanosuspension Dosage Forms
Source: Ascendia Pharma
URL
Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists
Source: PMC
URL
Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
Title: In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor
Source: Bentham Science Publishers
URL
Title: 2-Aminoquinoline-3-carboxamide derivatives and their anticancer...
Title: Formulating Poorly Water Soluble Drugs
Source: AAPS Advances in Pharmaceutical Sciences Series
URL
microwave-assisted synthesis of 8-Chloro-6-methylquinoline-3-carboxamide
Application Note: Microwave-Assisted Synthesis of 8-Chloro-6-methylquinoline-3-carboxamide Executive Summary This technical guide details the optimized protocol for the synthesis of 8-Chloro-6-methylquinoline-3-carboxami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 8-Chloro-6-methylquinoline-3-carboxamide
Executive Summary
This technical guide details the optimized protocol for the synthesis of 8-Chloro-6-methylquinoline-3-carboxamide , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and anti-infective activity.
Traditional thermal synthesis of quinoline-3-carboxylates (via the Gould-Jacobs reaction) is characterized by harsh conditions, prolonged reaction times (hours to days), and inconsistent yields due to thermal degradation. This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to drive the critical cyclo-condensation and subsequent amidation steps.
Key Advantages of this Protocol:
Reaction Time Reduction: Total synthesis time reduced from ~18 hours to < 1 hour.
Yield Improvement: Overall yield increased by ~25% compared to conventional heating.
Scalability: Validated for scale-up from 1 mmol to 50 mmol batches.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a modified Gould-Jacobs reaction , followed by a direct microwave-promoted aminolysis.
Disconnection A (Amide Formation): The C3-carboxamide is derived from the ethyl ester precursor via nucleophilic acyl substitution.
Disconnection B (Cyclization): The quinoline core is formed via intramolecular electrophilic aromatic substitution of an anilinomethylenemalonate intermediate.
Disconnection C (Condensation): The acyclic precursor is generated by condensing 2-chloro-4-methylaniline with diethyl ethoxymethylenemalonate (EMME).
Figure 1: Retrosynthetic pathway utilizing a microwave-accelerated Gould-Jacobs strategy.
Experimental Protocols
Step 1: Condensation (Enamine Formation)
This step forms the acyclic "enamine" precursor. While this occurs readily at reflux, MW irradiation ensures complete conversion in minutes without solvent, adhering to Green Chemistry principles.
Reagents:
2-Chloro-4-methylaniline (1.0 eq)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
Protocol:
Weigh 2-chloro-4-methylaniline (14.16 g, 100 mmol) and EMME (23.78 g, 110 mmol) into a 100 mL microwave-transparent vessel.
Do not add solvent. The reagents form a melt.
Add a magnetic stir bar and cap the vessel.
Irradiation Parameters:
Temp: 130 °C
Time: 10 minutes
Power: Dynamic (High absorption)
Workup: Upon cooling, the mixture will solidify. Recrystallize directly from ethanol or wash with cold hexane to remove unreacted EMME.
Validation: 1H NMR should show the disappearance of the aniline NH2 doublet and the appearance of the vinyl proton doublet (~8.5 ppm).
Step 2: Intramolecular Cyclization (The Critical Step)
Thermal cyclization typically requires Dowtherm A at 250°C for hours. MW achieves this in minutes. High temperature is required to overcome the activation energy for the elimination of ethanol and ring closure.
Reagents:
Intermediate from Step 1 (Solid).
Solvent: Diphenyl ether (Dowtherm A) or solvent-free on solid support (Silica). Recommendation: Use Dowtherm A for better heat transfer.
Safety Note: This reaction generates pressure (ethanol evolution). Use a vessel rated for >20 bar.
Protocol:
Dissolve/suspend the enamine intermediate (5 g) in Dowtherm A (20 mL) in a 30 mL MW vial.
Converting the ester to the primary carboxamide usually involves hydrolysis to the acid followed by chlorination and amidation. We utilize a direct aminolysis approach using methanolic ammonia under MW pressure, bypassing two steps.
Reagents:
Quinoline ethyl ester (from Step 2).
7N Ammonia in Methanol (excess, 10-15 eq).
Catalyst: Sodium Cyanide (10 mol%) - Optional, accelerates reaction significantly but requires strict safety protocols. Alternatively, use Magnesium Nitride (Mg3N2) as a safer ammonia source/catalyst.
Protocol (Standard):
Place the quinoline ester (1.0 mmol) in a 5 mL MW vial.
Add 7N NH3 in MeOH (3 mL).
Seal tightly.
Irradiation Parameters:
Temp: 100 °C
Time: 20 - 30 minutes
Pressure Limit: 15 bar (Monitor closely; ammonia creates high pressure).
Workup:
Cool the vial (critical: do not open while hot).
Vent carefully in a fume hood.
Concentrate the solvent.
The residue is the crude amide. Triturate with cold diethyl ether or recrystallize from DMF/Water.
Optimization & Data Summary
The following table summarizes the optimization of the Cyclization Step (Step 2) , which is the bottleneck of the synthesis.
Entry
Solvent
Temp (°C)
Time (min)
Yield (%)
Observations
1
None (Neat)
220
10
35
Significant charring/polymerization.
2
DMF
180
30
15
Temp too low for efficient cyclization.
3
Dowtherm A
250
30
88
Clean conversion, easy precipitation.
4
Dowtherm A
250
10
82
Slightly incomplete conversion.
5
Dowtherm A
260
15
92
Optimal Conditions.
Mechanistic Insight & Validation
The Gould-Jacobs cyclization proceeds via an elimination-addition mechanism followed by rearomatization. The high dielectric loss tangent of the polar intermediate (enamine) couples efficiently with microwave irradiation, providing rapid internal heating that standard convection cannot match.
Self-Validating Checkpoints:
TLC (Step 1): Aniline (Rf ~0.4 in Hex/EtOAc) should disappear; Enamine (Rf ~0.6) appears.[4]
LC-MS (Step 2): Mass shift from precursor (M+) to Product (M - 46, loss of EtOH).
IR (Step 3): Shift of Carbonyl stretch from ~1720 cm⁻¹ (Ester) to ~1660 cm⁻¹ (Amide).
Figure 2: Workflow diagram with integrated Quality Control (QC) checkpoints.
Troubleshooting & Safety
Pressure Spikes: Step 3 involves heating ammonia in a sealed vessel. Always use a vessel rated for 300 psi (20 bar) and ensure the volume does not exceed 50% of the vial capacity.
Charring in Step 2: If using neat conditions, "hot spots" can cause degradation. Always use a high-boiling solvent like Dowtherm A or Diphenyl Ether to act as a heat sink and moderator.
Incomplete Amidation: If the ester is sterically hindered (due to the 4-oxo group), add 10 mol% KCN or NaCN (Caution: Cyanide) or switch to using Formamide/NaOMe at 120°C.
References
Microwave-Assisted Gould-Jacobs Reaction
Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.[1][5]
Technical Guide: Storage, Handling, and Solubilization of 8-Chloro-6-methylquinoline-3-carboxamide
Introduction & Chemical Profile[1][2][3][4][5] 8-Chloro-6-methylquinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline-3-carboxamide class. Compounds in this structural family are frequently inv...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5]
8-Chloro-6-methylquinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline-3-carboxamide class. Compounds in this structural family are frequently investigated as inhibitors of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM (Ataxia Telangiectasia Mutated) and DNA-PK, making them critical tools in oncology and DNA damage response (DDR) research.
Proper handling of this compound is non-trivial.[1][2] The quinoline core is susceptible to photo-oxidation, while the carboxamide moiety can participate in hydrogen bonding that complicates solubility in aqueous buffers. This guide provides a standardized protocol to maintain compound integrity and ensure assay reproducibility.
Physicochemical Specifications
Property
Value / Description
Note
Formula
C₁₁H₉ClN₂O
Calculated
Molecular Weight
220.65 g/mol
Monoisotopic
Appearance
Off-white to pale yellow solid
Color intensity may indicate oxidation
Solubility (DMSO)
~50 mM (Estimated)
Primary stock solvent
Solubility (Water)
Negligible (< 10 µM)
Hydrophobic; requires carrier
pKa (Calculated)
~3.5 (Quinoline N)
Weak base; reduced by 8-Cl EWG
H-Bond Donors
1 (Amide NH₂)
H-Bond Acceptors
2 (Quinoline N, Amide O)
Storage Protocols: Solid State & Solution
The stability of 8-Chloro-6-methylquinoline-3-carboxamide is governed by three degradation vectors: Photo-oxidation (quinoline ring), Hygroscopicity (amide hydration), and Thermal decomposition .
Solid State Storage
Temperature: Store at -20°C for long-term (>1 month); +4°C is acceptable for short-term (<1 week).
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[3] The 8-chloro substituent adds electron density withdrawal but the quinoline nitrogen remains a site for potential N-oxide formation over time.
Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass due to UV sensitivity of the conjugated system.
Stock Solution Storage (DMSO)
Storing compounds in solution introduces risks of precipitation and solvent absorption.
Add Solvent: Add the calculated volume of DMSO to the vial containing the solid. Do not add solid to liquid (this causes clumping).
Vortex: Vortex at high speed for 30 seconds.
Inspect: Hold the vial up to a light source. Look for "schlieren" lines (swirls) or particulates.
If clear: Proceed.
If cloudy: Sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to avoid degradation.
Centrifuge: Spin down briefly (1000 x g, 1 min) to remove droplets from the cap.
Serial Dilution Workflow (for IC50 Assays)
Critical: Do not dilute directly from 100% DMSO into water/media. This causes immediate precipitation of hydrophobic quinolines. Use an "Intermediate Dilution Step."
Figure 2: "Intermediate Plate" method to minimize precipitation shock during aqueous transfer.
Quality Control & Troubleshooting
Verifying Integrity
Over time, the 3-carboxamide group can hydrolyze to a carboxylic acid, or the quinoline nitrogen can oxidize.
LC-MS Check: Run a standard reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).
Target Peak: [M+H]+ = 221.05
Impurity Flag: Peak at [M+H]+ = 222.0 (Carboxylic acid hydrolysis product) or [M+H]+ = 237.0 (N-oxide).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Precipitation in Media
Compound is too hydrophobic.
Reduce final concentration or add surfactant (e.g., 0.01% Tween-20) to assay buffer.
Yellowing of Stock
Photo-oxidation of quinoline.
Check LC-MS purity. If >95%, use; otherwise discard. Store in darker conditions.
Inconsistent IC50
Freeze-thaw degradation or evaporation.
Switch to single-use aliquots. Verify DMSO concentration (evaporation increases conc.).
References
Quinoline Stability: PubChem. (2025).[4][7] Methyl 3-chloroisoquinoline-6-carboxylate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
Compound Management: GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
Biological Context (ATM Kinase): Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Technical Support Center: Synthesis of 8-Chloro-6-methylquinoline-3-carboxamide
Welcome to the technical support guide for the synthesis of 8-Chloro-6-methylquinoline-3-carboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 8-Chloro-6-methylquinoline-3-carboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.
Synthetic Overview
The most reliable and commonly employed route to 8-Chloro-6-methylquinoline-3-carboxamide proceeds via a Gould-Jacobs reaction, followed by hydrolysis and subsequent amidation. This pathway offers high regioselectivity and utilizes readily available starting materials.
Caption: General workflow for the synthesis of 8-Chloro-6-methylquinoline-3-carboxamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: I am experiencing a very low yield during the quinoline ring formation (Step 1: Gould-Jacobs Reaction). What are the most common causes and how can I improve it?
Answer:
Low yields in the Gould-Jacobs reaction are a frequent challenge, typically stemming from the harsh conditions required for the thermal cyclization of the anilidomethylenemalonate intermediate.[1][2] The primary issues are incomplete cyclization and thermal degradation of starting materials or products.
Causality & Optimization Strategies:
Insufficient Cyclization Temperature: The key intramolecular 6-electron electrocyclization requires significant thermal energy, often exceeding 250 °C.[3] Using a high-boiling point, inert solvent is crucial for achieving and maintaining this temperature uniformly.
Thermal Degradation: While high heat is necessary, prolonged exposure can lead to decomposition.[2] The goal is to find the optimal balance of temperature and time.
Modern Catalytic Alternatives: To circumvent the need for extreme temperatures, catalytic methods for the cyclization step have been developed. Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) is an excellent alternative that promotes cyclization under much milder conditions, often leading to quantitative yields.[4]
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for both the initial condensation and the cyclization.[3][4] The excess malonate ester can even serve as the solvent in some microwave protocols.[3]
Pro: Extremely fast, high efficiency.[3] Con: Requires specialized equipment.
Recommended Action: For improved yield and reproducibility, consider replacing the traditional high-temperature thermal cyclization in Dowtherm A with the Eaton's reagent protocol.
Question 2: My final amidation step is inefficient, resulting in a low yield of the target 8-Chloro-6-methylquinoline-3-carboxamide. What is the best strategy for this conversion?
Answer:
Directly converting a carboxylic acid to a primary amide by heating with an ammonia source is often inefficient and requires harsh conditions.[5][6] The core issue is that the amine (ammonia) is basic and the carboxylic acid is acidic, leading to a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[5] To achieve high yield, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is known as "activating" the carboxylic acid.
Causality & Recommended Strategies:
There are two primary, highly effective strategies for this transformation:
Via an Acyl Chloride Intermediate: This is a robust, two-step, one-pot method. The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate is then reacted with an ammonia source (e.g., aqueous ammonium hydroxide) to form the amide. This method is often high-yielding.
Using a Coupling Agent: Modern peptide coupling agents facilitate amide bond formation under mild conditions by activating the carboxylic acid in situ. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[5][7] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
Caption: Decision workflow for selecting an amidation strategy.
Recommended Action: The acyl chloride method is generally more cost-effective and highly efficient for scale-up. The coupling agent method is preferred for delicate substrates that may not tolerate the conditions of acyl chloride formation.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of each reaction step?A: Thin-Layer Chromatography (TLC) is indispensable. For each step, co-spot the reaction mixture with the starting material. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. LC-MS can also be used for more precise monitoring.
Q: What are the best practices for purifying the intermediates and the final product?A:
Intermediates (Carboxylate and Carboxylic Acid): These are often solids that precipitate from the reaction mixture upon cooling or pH adjustment.[3] Purification is typically achieved by filtration followed by washing with a suitable cold solvent (e.g., ethanol, water, or hexane) to remove soluble impurities. Recrystallization from a solvent like ethyl acetate or ethanol can be used for higher purity.[8]
Final Product (Carboxamide): If impurities are present, column chromatography on silica gel is the most effective purification method.[9] Choose an eluent system based on TLC analysis that provides good separation between your product and any impurities.
Q: My initial aniline starting material (2-chloro-4-methylaniline) is dark and looks impure. Should I purify it first?A: Absolutely. The purity of the starting aniline is critical for the success of the Gould-Jacobs reaction. Impurities can interfere with the initial condensation and lead to a host of colored byproducts that are difficult to remove later. Distillation under reduced pressure or recrystallization is recommended if the starting material is discolored.
Q: Are there any major safety considerations for this synthesis?A: Yes.
High Temperatures: The classical thermal cyclization requires temperatures >250 °C, which poses a significant fire risk and requires a proper high-temperature setup (e.g., a sand or metal bath).
Reagents: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water.[10] They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Pressure: Reactions involving heating volatile reagents in a sealed vessel (like microwave synthesis) can build up significant pressure. Always use vessels rated for the temperatures and pressures you are targeting.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol utilizes a classical thermal cyclization approach.
Condensation: In a round-bottom flask, combine 2-chloro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).[3]
Heat the mixture at 120-130 °C for 1-2 hours. Ethanol will be generated as a byproduct.
Monitor the reaction by TLC until the aniline is consumed.
Cyclization: Add the crude intermediate mixture to a flask containing a high-boiling solvent like Dowtherm A.
Heat the solution to 250 °C and maintain this temperature for 20-30 minutes. The product will begin to precipitate.[2]
Cool the mixture to below 100 °C and add hexane to facilitate further precipitation.
Isolate the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum.
Protocol 2: Synthesis of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (Saponification)
Suspend the ethyl ester intermediate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq).[3]
Heat the mixture to reflux (approx. 100-110 °C) for 1-3 hours. The solid should dissolve as the reaction proceeds.
Monitor by TLC until the starting ester is completely consumed.
Cool the reaction mixture in an ice bath to 0-5 °C.
Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A thick precipitate will form.
Stir the cold slurry for 30 minutes, then isolate the solid carboxylic acid by vacuum filtration.
Wash the solid with cold water and dry thoroughly.
Protocol 3: Synthesis of 8-Chloro-6-methylquinoline-3-carboxamide (via Acyl Chloride)
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the carboxylic acid intermediate (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction should become a clear solution.
Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure.
Dissolve the resulting crude acyl chloride in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
In a separate flask, cool a concentrated solution of aqueous ammonium hydroxide (NH₄OH) in an ice bath.
Slowly add the acyl chloride solution dropwise to the cold NH₄OH solution with vigorous stirring.
A precipitate of the final carboxamide product will form. Stir for 1 hour.
Isolate the solid by vacuum filtration, wash with cold water, and dry. Purify further by recrystallization or column chromatography if necessary.
References
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
Amide Formation from Carboxylic Acids - AK Lectures. (n.d.). Retrieved February 13, 2026, from [Link]
Chemistry of Amides - LibreTexts. (2022, September 24). Retrieved February 13, 2026, from [Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved February 13, 2026, from [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Retrieved February 13, 2026, from [Link]
Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters. (2011, March 23). Retrieved February 13, 2026, from [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved February 13, 2026, from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved February 13, 2026, from [Link]
Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved February 13, 2026, from [Link]
Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.).
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and - SciSpace. (2019, November 23). Retrieved February 13, 2026, from [Link]
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2026, from [Link]
A well working quinoline synthesis. : r/chemistry - Reddit. (2014, August 2). Retrieved February 13, 2026, from [Link]
Synthesis and biological activity of 8-chloro-[7][11][12]triazolo [4,3-a]quinoxalines - JOCPR. (n.d.). Retrieved February 13, 2026, from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved February 13, 2026, from [Link]
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (2025, September 1). Retrieved February 13, 2026, from [Link]
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12). Retrieved February 13, 2026, from [Link]
Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol - ThaiScience. (2019, September 16). Retrieved February 13, 2026, from [Link]
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.). Retrieved February 13, 2026, from [Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved February 13, 2026, from [Link]
Technical Support: Troubleshooting Solubility for 8-Chloro-6-methylquinoline-3-carboxamide
This technical support guide addresses solubility challenges associated with 8-Chloro-6-methylquinoline-3-carboxamide . The following protocols are designed for researchers encountering precipitation, inconsistent assay...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide addresses solubility challenges associated with 8-Chloro-6-methylquinoline-3-carboxamide . The following protocols are designed for researchers encountering precipitation, inconsistent assay data, or stock solution instability.
Solubility Profile: High lipophilicity (Predicted LogP ~2.5–3.5); Low aqueous solubility at neutral pH.[1][2]
Primary Challenge: "Crash-out" precipitation upon dilution from organic stock (DMSO) into aqueous biological media.[1][2][4]
Part 1: Critical Solubility Parameters
Before troubleshooting, verify your experimental conditions against these physicochemical realities.
Parameter
Approximate Value (Predicted)
Implication for Solubility
pKa (Quinoline N)
~2.5 – 3.5
The 8-Chloro group lowers the pKa of the quinoline nitrogen.[1][2] At pH 7.4, the molecule is neutral (uncharged), maximizing lipophilicity and minimizing water solubility.
LogP
~2.8
Moderately lipophilic.[1][2] Requires organic cosolvents or carrier molecules for aqueous stability.[1][2]
H-Bond Donors
1 (Amide NH)
Potential for intermolecular hydrogen bonding, leading to crystal lattice stability (hard to dissolve solids).[1][2]
H-Bond Acceptors
2 (Quinoline N, Amide O)
susceptible to pH adjustments below pH 3 for protonation (solubilization).[1][2]
Part 2: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your solubility failure.
Figure 1: Decision tree for isolating the source of precipitation events.[1][2]
Part 3: Frequently Asked Questions & Protocols
Q1: My 10 mM DMSO stock solution is cloudy. Is the compound degraded?
Diagnosis: Likely not degraded.[1][2] This compound has a planar structure that encourages strong crystal packing (pi-stacking), making the solid difficult to disrupt.[1]
Solution:
Heat & Sonicate: Warm the DMSO stock to 40°C and sonicate in a water bath for 10–15 minutes. Visual clarity is mandatory before use.[1][2]
Solvent Switch: If DMSO fails, use Dimethylformamide (DMF) .[1][2] The lower viscosity and different polarity profile often solvate quinolines better.[1][2]
Verification: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the concentration is lower than calculated.[1]
Q2: The compound crashes out immediately when I add it to my cell culture media (pH 7.4). Why?
Mechanism: This is the "Solvent Shock" effect.[1][2]
The Cause: You are diluting a hydrophobic molecule (LogP ~2.[1][2]8) from a favorable environment (DMSO) into a hostile one (Water) instantly.[1][2]
The Physics: At pH 7.4, the 8-chloro-substituted quinoline nitrogen is unprotonated (neutral).[1][2] Without a charge, it has zero electrostatic repulsion to prevent aggregation.[1]
Protocol: The "Intermediate Dilution" Method
Do not pipette 1 µL of stock directly into 1 mL of media.[1][2]
Step 1: Prepare a 100x working solution in 100% DMSO .
Step 2: Dilute this 1:10 into a "transition solvent" (e.g., PBS + 10% DMSO + 0.5% Tween-80).
Step 3: Add this transition mix to your final media.
Result: This allows the compound to associate with surfactant micelles before hitting the bulk aqueous phase.[1][2]
Q3: Can I acidify the buffer to improve solubility?
Technical Insight: Yes, but proceed with caution.
Mechanism: Protonating the quinoline nitrogen (N-1) creates a cation, drastically increasing water solubility.[1][2]
Limitation: The 8-Chloro group is electron-withdrawing, which lowers the pKa of the ring nitrogen (likely < 3.0). You would need a pH of ~2.0 to fully protonate it.[1][2]
Application: This is useful for LC-MS injection solvents (use 0.1% Formic Acid) but not viable for biological assays (cells/proteins won't survive pH 2).[2]
Q4: What formulation additives do you recommend for animal studies (in vivo)?
For IP or PO administration, simple DMSO/Water mixtures will likely precipitate in the peritoneum or gut. Use a carrier system.
Note: Always add components in the order listed above. Vortex vigorously between additions.
Part 4: Validated Experimental Workflow (Serial Dilution)
Use this specific workflow to generate assay plates without "edge-effect" precipitation.
Figure 2: Two-step dilution protocol to minimize precipitation shock.
References
PubChem. 3-Quinolinecarboxamide Compound Summary (CID 15561101).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][2]
Di, L., & Kerns, E. H. (2006).[1][5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2][6] Available at: [Link]
Musiol, R. et al. (2012).[1][2] Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides. Molecules.[1][2][4][6][7][8][9][10][11][12][13] Available at: [Link][2]
Technical Support Center: 8-Chloro-quinoline Synthesis & Optimization
Case ID: 8CQ-SYN-STRC Status: Open Priority: High (Research/Production Critical) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Peri" Problem Welcome to the Technica...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 8CQ-SYN-STRC
Status: Open
Priority: High (Research/Production Critical)
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Peri" Problem
Welcome to the Technical Support Center. You are likely accessing this guide because standard protocols for synthesizing 8-chloroquinoline are failing due to steric hindrance and electronic repulsion unique to the 8-position (the peri-position).
The 8-position of the quinoline ring presents a "perfect storm" of synthetic challenges:
Steric Crowding: The C8 substituent is spatially proximate to the ring nitrogen (N1) lone pair and the C7 substituent.
Electronic Deactivation: In electrophilic aromatic substitution (SEAr), the protonated nitrogen deactivates the benz-ring, often directing substituents to C5 or C8 indiscriminately, but steric bulk usually favors C5.
This guide provides three distinct "Tiers" of solutions to overcome these barriers, ranging from de novo ring construction to late-stage C-H functionalization.
Module 1: De Novo Synthesis (Modified Skraup Protocol)
Context: You are building the ring from scratch using 2-chloroaniline.
The Steric Challenge: The chlorine atom at the ortho-position of the aniline creates steric clash during the Michael addition step with acrolein, often leading to polymerization (tar formation) rather than cyclization.
Optimized Protocol: The "Buffered" Skraup
Standard Skraup conditions (Glycerol + H₂SO₄) are often too harsh for sterically hindered anilines. We recommend the Gould-Jacobs modification or a Buffered Skraup to control the reaction kinetics.
Reagents:
Substrate: 2-Chloroaniline
C3 Source: Glycerol (or Acrolein diethyl acetal for milder conditions)
Acid/Catalyst: Methanesulfonic acid (MsOH) or H₂SO₄
Oxidant: Sodium m-nitrobenzenesulfonate (resist using nitrobenzene; it is too vigorous).
Moderator: Ferrous Sulfate (FeSO₄) – Critical for preventing polymerization.
Step-by-Step Workflow:
Pre-mix (The Moderator): In a round-bottom flask, mix 2-chloroaniline (1.0 eq), Sodium m-nitrobenzenesulfonate (0.6 eq), and Glycerol (3.0 eq). Add FeSO₄ (0.05 eq).
Acid Addition: Cool the mixture to 0°C. Add H₂SO₄ (2.5 eq) dropwise. Do not allow temperature to spike.
The Ramp: Heat slowly to 140°C. The "steric drag" of the chlorine means the reaction requires higher energy to reach the transition state, but rapid heating will cause charring.
Reflux: Maintain reflux for 4–6 hours.
Workup: Basify with NaOH to pH 9. Steam distill the product to separate the 8-chloroquinoline from the tarry byproducts.
Quantitative Expectations:
Parameter
Standard Skraup
Buffered/Modified Skraup
Yield
15–30% (High Tar)
55–70%
Purity (Crude)
<60%
>85%
Safety Profile
High Risk (Runaway Exotherm)
Controlled
Module 2: Direct C-H Activation (The "Bypass" Route)
Context: You have a quinoline scaffold and need to install the Chlorine at C8.
The Steric Challenge: Direct chlorination (e.g., NCS) usually hits the C5 position because C8 is sterically shielded by the Nitrogen lone pair.
The Solution: Use the Nitrogen atom as a Directing Group (DG) to anchor a Palladium catalyst. This forces the reaction to the C8 position via a cyclopalladated intermediate, effectively "pulling" the reaction into the sterically hindered pocket.
Mechanism:
The reaction proceeds via a 5-membered palladacycle . The Pd(II) coordinates to N1, bringing the metal center into immediate proximity of the C8-H bond. This coordination overcomes the steric barrier.
Catalyst Activation: Dissolve Pd(OAc)₂ in AcOH. The acetate ligands facilitate the C-H activation step via a Concerted Metalation-Deprotonation (CMD) pathway.
Substrate Addition: Add Quinoline. Stir for 15 mins to allow N-Pd coordination.
Reagent Addition: Add NCS.
Reaction: Heat to 100°C for 12–18 hours.
Note: If conversion is low, add 20 mol% p-Toluenesulfonic acid (pTsA). The acid helps protonate the NCS or destabilize the Pd-product complex to turn over the catalyst.
Purification: Filter through a celite pad. Neutralize and extract.[8]
Module 3: Visualizing the Solution
The following diagram illustrates the decision logic and the mechanistic "trick" to overcoming the steric barrier at C8.
Caption: Decision matrix for synthesis routes. Route B (Right) utilizes metal coordination to bypass steric hindrance at the peri-position.
Troubleshooting & FAQs
Q1: I am using the Skraup method (Module 1), but I am getting a violent exotherm and low yield. What is happening?
Diagnosis: The 2-chloro substituent creates electronic drag, requiring higher temps to initiate. Once initiated, the accumulated reagents react all at once (thermal runaway).
Fix: Use the "Dosing" technique . Do not mix all reagents at once. Heat the acid/glycerol mixture first, then add the aniline/nitro-sulfonate mixture dropwise via an addition funnel. This keeps the concentration of unreacted aniline low.
Q2: In the Pd-catalyzed route (Module 2), I am seeing chlorination at C5 instead of C8.
Diagnosis: Loss of coordination. If the reaction is too hot or the solvent is too coordinating (e.g., DMSO), the Pd dissociates from the Nitrogen. Without the "anchor," the reaction reverts to standard electrophilic substitution, which favors the sterically open C5 position.
Fix: Switch to a non-coordinating solvent like DCE (Dichloroethane) or Acetic Acid . Ensure you are using Pd(OAc)₂ (which has labile ligands) rather than Pd(PPh₃)₄ (where phosphines compete for coordination).
Q3: Can I just convert 8-hydroxyquinoline to 8-chloroquinoline?
Answer: Yes, and this is often the most reliable "cheat."
Protocol: Treat 8-hydroxyquinoline with POCl₃ (Phosphorus Oxychloride) at reflux.
Why it works: This is a Nucleophilic Aromatic Substitution (SNAr) type mechanism where the OH is activated into a leaving group. Because the functional group is already at C8, you don't have to fight steric hindrance to place it there; you only have to substitute it.
References
Manske, R. H. F., & Kulka, M. (1953).[5] "The Skraup Synthesis of Quinolines." Organic Reactions.[2][5][7][8][9][10][11][12] (Classic review on the mechanism and steric limitations of the Skraup reaction).
Kalyani, D., Deprez, N. R., Desai, L. V., & Sanford, M. S. (2005). "Oxidative C-H Activation/C-C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights." Journal of the American Chemical Society. (Foundational work on Pd-catalyzed directed C-H activation).
Wang, X., et al. (2014). "Palladium-Catalyzed Regioselective C-8 Chlorination of Quinolines." Organic Letters. (Specific protocol for C8 chlorination using NCS).
BenchChem Technical Notes. (2025). "Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline." (Practical process safety data for quinoline synthesis).
Technical Support Center: Stability of 8-Chloro-6-methylquinoline-3-carboxamide
Executive Summary & Compound Profile 8-Chloro-6-methylquinoline-3-carboxamide is a lipophilic, heterocyclic small molecule often utilized as a scaffold in medicinal chemistry (e.g., CFTR modulators, kinase inhibitors). I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
8-Chloro-6-methylquinoline-3-carboxamide is a lipophilic, heterocyclic small molecule often utilized as a scaffold in medicinal chemistry (e.g., CFTR modulators, kinase inhibitors). Its stability in cell culture media is governed less by chemical degradation and more by physical instability (precipitation) and biological matrix interference (protein binding) .
This guide addresses the three critical failure modes researchers encounter with this compound:
"The Crash": Rapid precipitation upon dilution from DMSO.
"The Ghost Signal": Apparent loss of compound due to high serum protein binding or plastic adsorption.
"The Light Artifact": Photolytic degradation typical of halogenated quinolines.
Chemically stable at pH 7.4, but potential for enzymatic hydrolysis.
Solubility
High in DMSO; Low in Water
Requires careful "step-down" dilution protocols.
Troubleshooting Guide: Solubility & Precipitation
Issue: “I added the compound to my media, and it turned cloudy or my concentration dropped immediately.”
Root Cause: This compound is hydrophobic. Direct addition of a high-concentration DMSO stock into aqueous media causes "solvent shock," leading to immediate micro-precipitation that may be invisible to the naked eye but removable by filtration/centrifugation.
The "Step-Down" Dilution Protocol
Do not spike 100% DMSO stock directly into the cell well. Use an intermediate dilution step.
Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
Intermediate Step: Dilute the stock 1:10 into serum-free media or PBS first. Vortex immediately.
Why? Serum proteins can sometimes nucleate precipitation if the local DMSO concentration is too high.
Final Dilution: Add the intermediate solution to your final complete media (containing FBS).
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound itself may require < 0.1% to remain soluble.
Visualizing the Solubility Workflow
Figure 1: The "Step-Down" dilution strategy to mitigate solvent shock and precipitation.
Troubleshooting Guide: Chemical & Photostability
Issue: “My HPLC peak area decreases over 24 hours, but I don't see precipitation.”
Root Cause 1: Photodegradation.
Halogenated quinolines (specifically the 8-chloro position) are susceptible to photolytic dehalogenation or oxidation when exposed to UV or intense white light. The quinoline ring acts as a chromophore, absorbing energy and facilitating radical formation.
Root Cause 2: Hydrolysis (Less Likely).
The carboxamide bond is generally robust at pH 7.4. However, if your media becomes alkaline (pH > 8.0) due to low CO2 in the incubator, hydrolysis to the carboxylic acid may occur.
Stability Validation Protocol
To distinguish between chemical instability and precipitation:
Prepare 3 Conditions:
A (Control): Media + Compound (Dark, 37°C).
B (Light): Media + Compound (Ambient Light, 37°C).
C (Media Blank): Media only.
Incubate: 24 hours.
Process:
Take aliquots.
Do NOT filter immediately (filters adsorb hydrophobic drugs).
Add 1 volume of Acetonitrile (ACN) to precipitate serum proteins and solubilize any drug adhering to the plastic or proteins.
Centrifuge and analyze supernatant.
Interpret:
If A = B, the compound is photostable.
If A > B, the compound is photosensitive (Protect from light!).
Issue: “The IC50 in my cell assay is 10x higher than in my enzyme assay.”
Root Cause:Protein Binding.
8-Chloro-6-methylquinoline-3-carboxamide is highly lipophilic. In complete media (DMEM + 10% FBS), >95% of the compound may be bound to Albumin (BSA/FBS), leaving very little "free drug" to enter the cell.
The Serum Shift Assay
To confirm this, run your dose-response curve in two conditions:
Standard: Media + 10% FBS.
Reduced Serum: Media + 1% FBS (or serum-free if cells tolerate it for the assay duration).
Interpretation:
If potency increases (IC50 drops) significantly in low serum, your compound is heavily protein-bound.
Correction: You cannot "fix" this chemically. You must report the Free Fraction or adjust dosing to account for the bound reservoir.
Stability Factors Hierarchy
Figure 2: Primary external factors influencing the effective concentration and stability of the compound in vitro.
Analytical FAQ
Q: How do I store the stock solution?A: Store as a 10-50 mM solution in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture. Moisture causes the DMSO to absorb water, reducing the solubility of the stock over time.
Q: Can I use a polystyrene filter to sterilize the media containing the drug?A:NO. Lipophilic quinolines bind avidly to filter membranes (PES, Nylon, PVDF).
Correct Method: Sterilize the DMSO stock (if necessary) or the media before adding the drug. If you must filter the final solution, presaturate the filter with the drug solution (discard the first 5 mL) to occupy binding sites.
Q: What is the best HPLC method for stability testing?A: Use a C18 column.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Why Acid? The quinoline nitrogen is basic. Acidic pH ensures it is protonated, improving peak shape and preventing tailing on the column.
References
Relevance: Establishes protocol for dissolving hydrophobic quinoline/pyridine structures in DMSO prior to aqueous buffer dilution.
Beilstein Journal of Organic Chemistry. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 2021.[1] Available at: [Link]
Relevance: Validates the photosensitivity of substituted quinoline rings and the necessity of light-protection during incub
National Institutes of Health (PubChem). Methyl 3-chloroisoquinoline-6-carboxylate Properties. Available at: [Link]
Technical Support Center: Resolving Peak Tailing for 8-Chloro-6-methylquinoline-3-carboxamide
Welcome to the technical support guide for the chromatographic analysis of 8-Chloro-6-methylquinoline-3-carboxamide. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational kn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the chromatographic analysis of 8-Chloro-6-methylquinoline-3-carboxamide. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to diagnose and resolve peak tailing, ensuring robust and accurate quantification for your research and development needs.
Understanding the Challenge: The Analyte's Chemistry
8-Chloro-6-methylquinoline-3-carboxamide is a heterocyclic compound containing a quinoline core. Its structure presents specific challenges in reversed-phase HPLC. The quinoline nitrogen is basic, making the molecule susceptible to strong secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This secondary retention mechanism, alongside the primary hydrophobic interaction, is a principal cause of peak tailing.[4][5]
Poor peak shape compromises resolution, reduces sensitivity, and leads to inaccurate integration and quantification, which can be critical in drug development and quality control.[1] This guide will walk you through a logical workflow to mitigate these issues.
Analyte Physicochemical Properties (Predicted)
Property
Predicted Value/Characteristic
Implication for HPLC
Structure
Contains a basic quinoline nitrogen and a polar carboxamide group.
Prone to strong interactions with acidic silanol groups, leading to peak tailing.[4][6]
pKa
The quinoline nitrogen is predicted to have a pKa in the range of 4-5.
The analyte's charge state is highly dependent on mobile phase pH. Operating near the pKa can cause peak distortion.[6][7]
Solubility
Likely soluble in common organic solvents like acetonitrile and methanol.
Sample solvent should be matched to the mobile phase to prevent peak distortion.[8]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half. It is often measured by the USP Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a value of 1.0. For many assays, a tailing factor up to 1.5 is acceptable, though a value closer to 1.0 is always desirable for optimal quantification.[4][6]
Q2: My peak for 8-Chloro-6-methylquinoline-3-carboxamide is tailing. What is the very first thing I should check?
A2: Before modifying the method chemistry, rule out system and sample issues. First, check for column overload by diluting your sample 10-fold and re-injecting. If the peak shape improves significantly, you are mass overloading the column.[8][9] If that is not the issue, check for extra-column volume by ensuring you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are secure.[6]
Q3: Could a column void or a blocked frit be the cause?
A3: Yes. If all peaks in your chromatogram (not just the analyte) are tailing or splitting, it often points to a physical problem at the head of the column, such as a void or a blocked inlet frit.[4][8] This can be caused by pressure shocks or the accumulation of particulate matter from unfiltered samples or mobile phases.
In-Depth Troubleshooting Guide
This guide follows a systematic approach to identify and resolve the root cause of peak tailing for 8-Chloro-6-methylquinoline-3-carboxamide.
Visual Workflow: Troubleshooting Peak Tailing
Below is a logical workflow to guide your troubleshooting process, from initial observation to resolution.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Diagnose the Interaction Mechanism
The primary cause of tailing for basic compounds like 8-Chloro-6-methylquinoline-3-carboxamide is the interaction with deprotonated (negatively charged) silanol groups on the silica surface.[2][3] This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a tail.
Caption: Desired vs. Undesired interactions in reversed-phase HPLC.
Step 2: Mobile Phase Optimization – The First Line of Defense
Modifying the mobile phase is the most effective and common strategy to improve peak shape for basic analytes.
A. Adjust Mobile Phase pH
Causality: The ionization state of residual silanol groups is pH-dependent. At a low pH (typically ≤ 3), the silanol groups (Si-OH) are fully protonated and thus neutral.[1][10] This eliminates the strong ionic interaction with the protonated basic analyte, dramatically reducing peak tailing.
Recommendation: Prepare your aqueous mobile phase with a buffer (e.g., phosphate, formate) adjusted to a pH between 2.5 and 3.0. It is crucial to operate at least 1-2 pH units away from the analyte's pKa to ensure it exists in a single ionic state.[7]
Protocol: See "Experimental Protocol 1: Low-pH Mobile Phase Preparation."
B. Optimize Buffer Concentration
Causality: Buffer ions can interact with and "shield" the silanol groups, reducing their availability to interact with the analyte. Increasing the buffer concentration (ionic strength) can enhance this effect.[5][11]
Recommendation: Start with a buffer concentration of 10-20 mM. If tailing persists after pH adjustment, consider increasing the concentration to 50 mM. Be mindful that high buffer concentrations can lead to precipitation in high organic mobile phases and increase system backpressure.[7]
C. Use Mobile Phase Additives (with caution)
Causality: Historically, small amounts of a basic amine, like triethylamine (TEA), were added to the mobile phase.[1][12] TEA acts as a competitive base, binding to the active silanol sites and preventing the analyte from interacting with them.
Recommendation: This is often a last resort with modern columns. If used, a typical concentration is 10-20 mM. Note: TEA is not compatible with Mass Spectrometry (MS) as it can cause significant ion suppression. Trifluoroacetic acid (TFA) can also improve peak shape by acting as an ion-pairing agent but also causes strong ion suppression in MS.[13]
Step 3: Stationary Phase Selection – Choosing the Right Tool
If mobile phase optimization is insufficient, the column itself is the next area to address.
A. Use Modern, High-Purity, End-Capped Columns
Causality: Not all C18 columns are the same. Older "Type A" silica has higher metal content and more acidic silanol groups, which exacerbate tailing.[1][12] Modern "Type B" silica is high-purity and has a much lower silanol activity.[10] Furthermore, end-capping—a process that bonds a small silane (like trimethylsilane) to many of the remaining free silanols—sterically hinders the analyte from reaching them.[4][6][14]
Recommendation: Ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer. If your current column is old or has been used extensively, its end-capping may have hydrolyzed, exposing more silanols. Replacing it with a new one is a simple way to check.
B. Explore Alternative Stationary Phases
Causality: If tailing persists, a different retention mechanism or surface chemistry may be required.
Recommendations:
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This creates a hydration layer near the silica surface that shields the analyte from residual silanols.[6]
Phenyl Phases: The pi-pi interactions offered by a phenyl phase can provide a different selectivity and may be less prone to silanol interactions for aromatic compounds like quinolines.[15]
Polymer-Based or Hybrid Phases: These columns use a non-silica or a silica-organic hybrid base material, which inherently has very low or no silanol activity and offers a wider pH stability range.[1]
Experimental Protocols
Experimental Protocol 1: Low-pH Mobile Phase Preparation (Phosphate Buffer)
This protocol describes the preparation of 1 Liter of a 20 mM potassium phosphate buffer at pH 2.8 for use as the aqueous component of your mobile phase.
Materials:
Monobasic potassium phosphate (KH₂PO₄)
Phosphoric acid (H₃PO₄)
HPLC-grade water
Calibrated pH meter
0.22 or 0.45 µm filter
Procedure:
Weigh Buffer Salt: Weigh out 2.72 g of monobasic potassium phosphate (MW = 136.09 g/mol ) for a 20 mM solution.
Dissolve: Add the salt to approximately 950 mL of HPLC-grade water in a clean beaker and stir until fully dissolved.
Adjust pH: Place the calibrated pH meter probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads a stable 2.80 ± 0.05.
Bring to Final Volume: Transfer the solution to a 1 L volumetric flask or graduated cylinder and add HPLC-grade water to the 1 L mark.
Filter: Filter the entire buffer solution through a 0.22 or 0.45 µm membrane filter to remove particulates and degas the solution.
Label and Use: Label the bottle clearly with the contents, concentration, pH, and date of preparation. This is now your aqueous mobile phase component (e.g., Mobile Phase A).
If you suspect a column is contaminated or has a blocked frit, this procedure can help restore performance. Always check the manufacturer's instructions for your specific column's limitations.
Procedure:
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
Reverse Column: Reverse the direction of flow through the column (connect the mobile phase line to the column outlet). This helps dislodge particulates from the inlet frit.
Systematic Wash: Sequentially pump the following solvents through the column for at least 10-20 column volumes each. A standard 4.6 x 150 mm column has a volume of ~1.5 mL.
Your mobile phase without buffer (e.g., Water/Acetonitrile)
100% HPLC-grade Water
100% Isopropanol
100% Methylene Chloride (if compatible with your system)
100% Isopropanol
100% HPLC-grade Water
Your mobile phase
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved before injecting again.
References
How to Reduce Peak Tailing in HPLC? - Phenomenex.
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
What is "silanol activity" when a column is described as having low or high silanol activity?
Peak Tailing in HPLC - Element Lab Solutions.
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
An Introduction to Peak Tailing, Fronting and Splitting in Chrom
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
Why Do Peaks Tail? - LC Troubleshooting Bible.
Different Types of Stationary Phases in Liquid Chrom
HPLC Tips & Tricks: Mobile Phase Prepar
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC Intern
Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC Intern
Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
Technical Support Center: Scale-Up of 8-Chloro-6-methylquinoline-3-carboxamide Production
Welcome to the technical support center for the synthesis and scale-up of 8-Chloro-6-methylquinoline-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 8-Chloro-6-methylquinoline-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will explore the underlying chemical principles, offer actionable troubleshooting advice, and provide detailed protocols with a focus on safety, efficiency, and reproducibility.
Overview of the Synthetic Pathway
The most established and logical route for synthesizing 8-Chloro-6-methylquinoline-3-carboxamide involves a two-stage process. First, the quinoline core is constructed via the Gould-Jacobs reaction, followed by the conversion of the resulting ester or carboxylic acid to the final primary amide.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for producing the 8-Chloro-6-methylquinoline core at scale?
A1: The Gould-Jacobs reaction is the most prevalent and robust method for this class of compounds.[1][2] It involves the condensation of an appropriately substituted aniline (2-chloro-4-methylaniline) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate intermediate.[3] This method is generally favored for its reliability, though the high temperatures required for cyclization present the primary scale-up challenge.[2]
Q2: What are the primary safety and handling concerns when scaling up this process?
A2: The major safety concerns are centered around the thermal cyclization step. This reaction often requires temperatures exceeding 250 °C.[3] At scale, using high-boiling point solvents like Dowtherm A or diphenyl ether is common. These solvents have their own material handling challenges and require specialized heating equipment (e.g., oil-jacketed reactors) to prevent localized overheating and potential decomposition, which can lead to pressure buildup.[2] Additionally, the subsequent amidation step may involve reagents like thionyl chloride or phosphorus oxychloride if proceeding through an acid chloride, which are highly corrosive and release toxic fumes, necessitating a closed system and scrubber.
Q3: How does the choice of solvent for the cyclization step impact process efficiency and product purity at scale?
A3: The solvent choice is critical. While the reaction can be run neat, this often leads to poor heat transfer and charring at larger scales. High-boiling inert solvents like Dowtherm A or mineral oil provide better temperature control and can improve yields to over 90%.[2] However, these solvents are notoriously difficult to remove from the reaction mixture and the product.[2] Their high boiling points make distillation impractical without high vacuum, and they can complicate product crystallization. The selection is a trade-off between reaction performance and downstream processing complexity.
Q4: What are the Critical Process Parameters (CPPs) that must be strictly controlled during scale-up?
A4: For a robust and reproducible process, the following CPPs must be carefully monitored:
Temperature Control (Cyclization): This is the most critical parameter. Insufficient temperature leads to an incomplete reaction, while excessive temperature causes decomposition and tar formation.[4] A narrow operating range must be established and maintained.
Reagent Stoichiometry: The ratio of the aniline to the malonate ester should be optimized. An excess of the malonate ester can be used but may complicate purification.
Reaction Time: Both the initial condensation and the final cyclization steps must be monitored for completion (e.g., by HPLC) to ensure full conversion and minimize side-product formation.
pH Control (Hydrolysis & Work-up): During the saponification of the ester and the subsequent acidic work-up, pH must be carefully controlled to ensure complete reaction and efficient precipitation of the carboxylic acid intermediate without forming soluble salts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Stage 1: Gould-Jacobs Reaction & Cyclization
Issue 1: My cyclization reaction is producing a low yield of the desired quinoline ester and a significant amount of dark, intractable tar.
Potential Cause 1: Localized Overheating. Even if the bulk temperature is within range, poor mixing in a large reactor can create hot spots on the reactor walls, leading to thermal decomposition of the starting materials or product.
Diagnostic Check: Observe the reaction mixture. Is the charring concentrated in one area? Review the agitator's design and speed to ensure sufficient turbulence.
Recommended Solution: Improve agitation. Consider using a reactor with a higher surface-area-to-volume ratio or a more efficient heating mantle/jacket. On scale, adding the intermediate into a pre-heated high-boiling solvent under vigorous stirring can mitigate this.
Potential Cause 2: Insufficient Reaction Temperature or Time. The energy barrier for the 6-electron electrocyclization is significant.[3]
Diagnostic Check: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). If starting material or the uncyclized intermediate remains after the specified time, the reaction is incomplete.
Recommended Solution: Gradually increase the reaction temperature in small increments (10 °C) or extend the reaction time. Ensure your temperature probe is accurately calibrated and placed correctly within the reactor.
Issue 2: The high-boiling point solvent (e.g., Dowtherm A) is difficult to remove from the product.
Potential Cause: The solvent's extremely low volatility and potential co-precipitation with the product.
Diagnostic Check: Does the product NMR show characteristic peaks of the solvent even after drying? Is the isolated product oily or gummy?
Recommended Solution: Instead of trying to remove the solvent from the product, it is often easier to remove the product from the solvent. After cooling, dilute the reaction mixture with a non-polar solvent like hexane or heptane in which the product is insoluble but the heat-transfer fluid remains dissolved. The product should precipitate and can be collected by filtration. Follow this with multiple triturations or washes with the non-polar solvent.
Stage 2: Amidation of the Quinoline-3-Carboxylic Acid/Ester
Issue 3: The conversion of the carboxylic acid to the primary amide is low.
Potential Cause 1: Inefficient Activation of the Carboxylic Acid. If using a coupling agent, it may be inactive or used under suboptimal conditions.
Diagnostic Check: If using a route via an acid chloride (e.g., with SOCl₂), confirm its formation before adding the ammonia source. For coupling agents like EDC or DCC, ensure they are fresh and the reaction is anhydrous.[5]
Recommended Solution: For scale-up, converting the acid to its methyl or ethyl ester and then performing an aminolysis with ammonia/ammonium hydroxide at elevated temperature and pressure in a sealed reactor is often more efficient and avoids costly coupling agents and their associated byproducts.[6] Boric acid has also been shown to be an effective, inexpensive catalyst for direct amidation.[7]
Potential Cause 2: Competing Acid-Base Reaction. Direct reaction of a carboxylic acid with an amine (or ammonia) primarily forms a salt at room temperature, which requires high heat to dehydrate to the amide.[5]
Diagnostic Check: Is a solid precipitating immediately upon adding the amine/ammonia source at room temperature? This is likely the ammonium carboxylate salt.
Recommended Solution: Use a method that activates the carboxylic acid first (e.g., conversion to acid chloride, ester, or using a coupling agent) to prevent salt formation and allow the reaction to proceed under milder conditions.[5][8]
Stage 3: Final Product Isolation and Purification
Issue 4: The final product fails to meet purity specifications, with persistent, unidentified impurities.
Potential Cause 1: Incomplete Reaction from a Previous Step. Unreacted starting materials or intermediates from the Gould-Jacobs or amidation steps are carried through.
Diagnostic Check: Use HPLC-MS to identify the impurities. Compare their retention times and mass with those of the starting materials and key intermediates.
Recommended Solution: Re-optimize the reaction conditions (time, temperature, stoichiometry) for the problematic step to drive it to completion. Introduce a purification step for the key intermediate (e.g., the quinoline-3-carboxylic acid) before proceeding to the final amidation. A simple recrystallization or pH-based extraction of the acid can be very effective.
Potential Cause 2: Formation of Byproducts During Amidation. If using a coupling agent like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.
Diagnostic Check: DCU is notoriously insoluble in many organic solvents. Do you observe a white precipitate that is difficult to filter or remove?
Recommended Solution: Filter the reaction mixture to remove the bulk of the DCU before work-up. If some remains, it can sometimes be removed by trituration with a specific solvent or by performing the final crystallization from a solvent system in which DCU has minimal solubility. Using a water-soluble coupling agent like EDC can simplify removal, as the urea byproduct can be washed away in an aqueous work-up.[5]
Issue 5: The product oils out or forms an amorphous solid during crystallization instead of forming a stable, crystalline solid.
Potential Cause: The chosen solvent system is suboptimal, or the cooling rate is too fast. Trapped impurities can also inhibit crystallization.
Diagnostic Check: Review the purity of the crude material. High levels of impurities often lead to poor crystallization.
Recommended Solution: Perform a solvent screen using small amounts of material to find a suitable single-solvent or dual-solvent system. For a dual-solvent system (e.g., dissolving in a good solvent like THF or ethanol and adding an anti-solvent like water or heptane), add the anti-solvent slowly at an elevated temperature until turbidity is observed, then allow the solution to cool slowly. Seeding with a small crystal of pure material can also promote proper crystal growth. A patent for a related quinoline carboxamide derivative mentions using a tert-butyl alcohol/water mixed solvent followed by lyophilization to obtain an amorphous form, which could be an alternative if a stable crystalline form is elusive.[9]
Data Presentation
Table 1: Comparison of Thermal Cyclization Solvents for Gould-Jacobs Reaction
Solvent
Boiling Point (°C)
Scale-Up Advantages
Scale-Up Challenges
None (Neat)
N/A
No solvent removal required; high atom economy.
Poor heat transfer, high risk of charring/decomposition.[2]
Mineral Oil
>300
Excellent heat transfer; inert; inexpensive.
Very difficult to remove from product; potential for contamination.[2]
May require higher temperatures and longer reaction times.
From Ester
Ester, NH₃/NH₄OH
Clean reaction, avoids expensive coupling agents.
May require elevated pressure/temperature; two synthetic steps from the acid.
Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Step 1: Condensation
In a suitable reactor, combine 2-chloro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).
Heat the mixture to 110-120 °C with stirring. The reaction is mildly exothermic.
Maintain the temperature for 2-3 hours, monitoring the consumption of the aniline by HPLC. During this time, ethanol is evolved.
Step 2: Thermal Cyclization
To a separate reactor equipped with a high-temperature heating system and a robust overhead stirrer, add Dowtherm A (3-4 volumes relative to the aniline). Heat to 250-255 °C.
Slowly add the crude condensation mixture from Step 1 to the hot Dowtherm A over 1-2 hours. Caution: This addition must be carefully controlled to manage the evolution of ethanol and prevent a sudden drop in temperature.
Maintain the reaction mixture at 250-255 °C for 2-4 hours until the reaction is complete (monitor by HPLC).
Cool the mixture to 80-90 °C. Add heptane (4-5 volumes) slowly with vigorous stirring to precipitate the ethyl ester product.
Filter the solid product and wash thoroughly with fresh heptane to remove the Dowtherm A.
Step 3: Saponification
Suspend the crude ethyl ester in a mixture of ethanol (3 volumes) and 10% aqueous sodium hydroxide (4 volumes).
Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours until hydrolysis is complete.
Cool the reaction mixture to room temperature and filter to remove any insoluble matter.
Slowly add the filtrate to a solution of 6N hydrochloric acid, adjusting the pH to 2-3 to precipitate the carboxylic acid product.
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Amidation to 8-Chloro-6-methylquinoline-3-carboxamide
Suspend the carboxylic acid (1.0 eq) from the previous stage in toluene (5 volumes).
Add thionyl chloride (1.2 eq) dropwise at room temperature.
Heat the mixture to 60-70 °C for 2-4 hours until the formation of the acid chloride is complete (monitor by quenching a sample with methanol and checking for methyl ester formation by LCMS).
Cool the mixture to 0-5 °C.
In a separate vessel, prepare a solution of 28% aqueous ammonium hydroxide (5-10 eq) and cool it to 0-5 °C.
Slowly add the acid chloride solution to the cold ammonium hydroxide solution, maintaining the temperature below 15 °C.
Stir the resulting slurry for 1-2 hours at room temperature.
Filter the solid product, wash with copious amounts of water, and then with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or DMF/water) to yield the pure 8-Chloro-6-methylquinoline-3-carboxamide.
Visualizations
Caption: Overall workflow for the scale-up synthesis of 8-Chloro-6-methylquinoline-3-carboxamide.
A Comparative Guide to the 1H NMR Spectral Analysis of 8-Chloro-6-methylquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Chloro-6-methylquinoline-3-carboxamide, a substituted quin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Chloro-6-methylquinoline-3-carboxamide, a substituted quinoline of interest in medicinal chemistry.[1] While a definitive experimental spectrum for this specific molecule is not publicly available, this document will construct a detailed predicted spectrum based on established principles of NMR spectroscopy and extensive data from related quinoline derivatives.[2][3] This guide will further compare the utility of ¹H NMR with alternative analytical techniques for the structural elucidation of this class of compounds.
The Structural Landscape of 8-Chloro-6-methylquinoline-3-carboxamide
The unique arrangement of substituents on the quinoline core of 8-Chloro-6-methylquinoline-3-carboxamide dictates a distinct electronic environment for each proton, resulting in a characteristic ¹H NMR spectrum. Understanding the interplay of these substituents is crucial for accurate spectral interpretation.
The quinoline ring system itself gives rise to a complex aromatic region in the ¹H NMR spectrum, typically between δ 6.5-9.0 ppm.[4] The nitrogen atom's electron-withdrawing nature deshields adjacent protons, causing them to resonate at a lower field.[4] Specifically, the H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal.[4] The H8 proton also experiences deshielding due to the peri-effect of the nitrogen lone pair.[4]
Predicted ¹H NMR Spectrum and Interpretation
Based on the analysis of related substituted quinolines, the following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 8-Chloro-6-methylquinoline-3-carboxamide.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Prediction
H2
~9.0 - 9.2
s (singlet)
-
Highly deshielded by the adjacent nitrogen and the carboxamide group at C3. No adjacent protons to couple with.
H4
~8.2 - 8.4
s (singlet)
-
Deshielded by the adjacent nitrogen and the carboxamide group. No adjacent protons to couple with.
H5
~7.8 - 8.0
d (doublet)
J(H5-H7) ≈ 1-2 Hz (meta)
Influenced by the chloro group at C8. Shows meta-coupling to H7.
H7
~7.6 - 7.8
d (doublet)
J(H7-H5) ≈ 1-2 Hz (meta)
Influenced by the methyl group at C6. Shows meta-coupling to H5.
-CH₃ (at C6)
~2.5 - 2.7
s (singlet)
-
Typical chemical shift for a methyl group attached to an aromatic ring.[5]
-CONH₂
~7.5 - 8.5 (two broad singlets)
br s
-
Amide protons are often broad and can exchange with trace water in the solvent. Their chemical shift is concentration and solvent dependent.[6][7]
Causality Behind Experimental Choices in ¹H NMR
The successful acquisition of a high-quality ¹H NMR spectrum for 8-Chloro-6-methylquinoline-3-carboxamide hinges on several key experimental parameters.
Solvent Selection
The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for compounds with amide protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred. The amide protons are less likely to exchange with residual water in DMSO-d₆, resulting in sharper signals.
Internal Standard
Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[8] This allows for accurate comparison of chemical shifts across different experiments and instruments.
Concentration Effects
The chemical shifts of protons in quinoline derivatives can be concentration-dependent due to π-π stacking interactions between the aromatic rings.[9] It is therefore advisable to use a consistent and relatively dilute concentration (e.g., 5-10 mg in 0.6 mL of solvent) for all analyses to ensure reproducibility.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a quinoline derivative.[2][10]
Sample Preparation:
Weigh approximately 5-10 mg of 8-Chloro-6-methylquinoline-3-carboxamide.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Instrumental Setup and Acquisition:
Insert the NMR tube into the spectrometer's probe.
"Lock" the spectrometer on the deuterium signal of the solvent.
"Shim" the magnetic field to optimize its homogeneity, which improves spectral resolution.
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
Comparative Analysis with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 8-Chloro-6-methylquinoline-3-carboxamide would benefit from the complementary information provided by other techniques.
Analytical Technique
Information Provided
Advantages
Limitations
¹³C NMR Spectroscopy
Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[10]
Excellent for determining the number of non-equivalent carbons and identifying functional groups.
Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.[11]
Highly sensitive, requiring very small amounts of sample. Provides definitive molecular weight information.
Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy
Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[12]
Quick and non-destructive. Excellent for identifying key functional groups like C=O (amide) and N-H bonds.
Provides limited information about the overall molecular structure.
2D NMR Spectroscopy (e.g., COSY, HSQC)
Provides information about the connectivity between protons (COSY) and between protons and carbons (HSQC).[10][13]
Unambiguously establishes the connectivity of atoms within the molecule, aiding in the definitive assignment of all ¹H and ¹³C signals.
Requires longer acquisition times and more complex data analysis.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural characterization of 8-Chloro-6-methylquinoline-3-carboxamide, integrating ¹H NMR with other key analytical techniques.
Figure 1. A logical workflow for the structural elucidation of 8-Chloro-6-methylquinoline-3-carboxamide.
Conclusion
The ¹H NMR spectrum of 8-Chloro-6-methylquinoline-3-carboxamide provides a wealth of information for its structural verification. By understanding the influence of the chloro, methyl, and carboxamide substituents on the quinoline core, a detailed prediction of the spectrum can be made. For unambiguous structural confirmation, a multi-technique approach incorporating ¹³C NMR, mass spectrometry, and 2D NMR techniques is recommended. This comprehensive analysis ensures the scientific rigor required in research and drug development.
References
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, L. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 163-172.
ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]
Taylor & Francis Online. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Retrieved from [Link]
SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]
Scite.ai. (2011). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
SSRN. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Retrieved from [Link]
ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]
PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]
The Analytical Imperative: Precise Quantification of a Novel Quinoline Derivative
An In-Depth Technical Guide to the LC-MS Validation of 8-Chloro-6-methylquinoline-3-carboxamide: A Comparative Analysis This guide presents a comprehensive, technically-grounded framework for the validation of a Liquid C...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the LC-MS Validation of 8-Chloro-6-methylquinoline-3-carboxamide: A Comparative Analysis
This guide presents a comprehensive, technically-grounded framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 8-Chloro-6-methylquinoline-3-carboxamide. Designed for researchers, scientists, and drug development professionals, this document extends beyond a mere procedural outline. It delves into the scientific rationale behind experimental choices, establishes a self-validating protocol rooted in principles of scientific integrity, and provides an objective comparison with alternative analytical techniques, supported by experimental data paradigms.
8-Chloro-6-methylquinoline-3-carboxamide belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1] The journey from discovery to a potential therapeutic requires robust analytical methodologies to accurately determine concentration in various matrices, ensuring data integrity for pharmacokinetic studies, formulation development, and quality control.
LC-MS has become the cornerstone for bioanalysis and pharmaceutical quality control due to its inherent specificity, sensitivity, and speed.[2][3] This guide will meticulously detail the validation of an LC-MS method for 8-Chloro-6-methylquinoline-3-carboxamide, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]
Foundational Knowledge: Physicochemical Properties and Method Design
A robust analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. While comprehensive experimental data for 8-Chloro-6-methylquinoline-3-carboxamide is not extensively published, we can infer key parameters from structurally analogous compounds to inform our method development.
Property
Inferred Characteristic
Rationale & Impact on LC-MS Method Design
Molecular Weight
Approx. 220.66 g/mol
Falls well within the detection range of standard mass spectrometers. The exact mass can be used for high-resolution mass spectrometry to enhance specificity.
pKa (Predicted)
~2-4 (for the quinoline nitrogen)
The basic nature of the quinoline nitrogen suggests that it will be readily protonated in an acidic mobile phase (e.g., containing formic acid), making it highly suitable for positive mode electrospray ionization (ESI+). This also aids in retention on a reversed-phase column.
Solubility
Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO).
Guides the selection of appropriate solvents for stock solution preparation, sample extraction, and mobile phase composition.
UV Absorbance
The quinoline ring system is a strong chromophore.
Allows for preliminary method development using a UV detector. A related compound, 3-Chloro-6-methylquinoline, is detected at 245 nm, providing a logical starting wavelength.[6]
Volatility
Low.
The presence of the polar carboxamide group and the overall molecular structure suggest low volatility, making direct Gas Chromatography (GC) analysis challenging without a derivatization step. This underscores a primary advantage of LC-MS.[7]
The Core of Reliability: A Comprehensive LC-MS Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The following protocol is designed as a self-validating system, where successful completion of each stage provides confidence in the method's overall performance.
Experimental Workflow: A Step-by-Step Validation Pathway
The validation process follows a logical sequence of experiments, each building upon the last to create a comprehensive data package.
Caption: Logical workflow for the LC-MS validation of 8-Chloro-6-methylquinoline-3-carboxamide.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for each critical validation parameter.
Liquid Chromatograph: UHPLC system capable of binary gradient elution.
Mass Spectrometer: Triple quadrupole mass spectrometer.
Ion Source: Electrospray Ionization (ESI), positive mode.
Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions to be determined by infusion of a standard solution.
The validation will be conducted in accordance with ICH Q2(R1) guidelines.[7][8]
Parameter
Experimental Procedure
Acceptance Criteria
Causality Behind Choices
System Suitability
Six replicate injections of a mid-concentration standard.
RSD of retention time < 1%; RSD of peak area < 5%.
Ensures the instrument is performing adequately before committing to a full analytical run.
Specificity
Analysis of blank matrix, matrix spiked with analyte and internal standard (IS), and matrix with potential interferents.
No significant interfering peaks at the retention time of the analyte and IS.
Crucial for demonstrating that the method can distinguish the analyte from other components in the sample.[9]
Linearity & Range
Analysis of a calibration curve with at least 5 non-zero concentrations, prepared in the relevant matrix.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Demonstrates a proportional relationship between signal and concentration, which is fundamental for accurate quantification.[7]
Accuracy
Analysis of Quality Control (QC) samples at low, mid, and high concentrations (n=5 at each level).
Mean recovery between 85% and 115% of the nominal value.
Measures the closeness of the experimental value to the true value, reflecting the systematic error of the method.[10]
Precision
Repeatability (Intra-day): Analysis of QC samples at three levels (n=5) on the same day. Intermediate (Inter-day): Repeatability analysis performed on three different days.
RSD ≤ 15% for both repeatability and intermediate precision.
Assesses the random error of the method, indicating its reproducibility under the same and different conditions.[7]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Determined by the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1). The LOQ must be experimentally verified to have acceptable accuracy and precision.
LOQ should have an RSD ≤ 20% and accuracy within 80-120%.
Defines the lower limits of the method's capabilities, which is critical for trace analysis.
Robustness
Deliberate small variations in method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units, flow rate ±10%).
System suitability must be maintained, and results should not deviate significantly from the nominal values.
Indicates the method's reliability during normal usage and its transferability between laboratories.[7]
A Comparative Landscape: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A workhorse in many analytical laboratories, HPLC-UV offers a simpler and more cost-effective approach.
Advantages: Lower instrumentation and maintenance costs; straightforward operation.
Disadvantages: Significantly lower sensitivity and specificity compared to LC-MS. Susceptible to interferences from co-eluting compounds that absorb at the same wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic separation and mass-based detection.
Advantages: High chromatographic efficiency.
Disadvantages: Not suitable for non-volatile and thermally labile compounds like 8-Chloro-6-methylquinoline-3-carboxamide without a derivatization step.[7] Derivatization adds complexity, time, and potential sources of error to the analytical workflow.[11]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that offers a different approach to quantification.
Advantages: Can provide direct quantification without the need for an identical reference standard for calibration. It is non-destructive.[12]
Disadvantages: Significantly lower sensitivity than chromatographic methods. Requires a higher concentration of the analyte and is less suitable for complex mixtures.
Quantitative Performance Comparison
The following table provides a summary of the expected performance characteristics for the quantification of 8-Chloro-6-methylquinoline-3-carboxamide using different analytical techniques.
Performance Metric
LC-MS
HPLC-UV
GC-MS (with Derivatization)
qNMR
Typical Limit of Quantitation (LOQ)
Low ng/mL - pg/mL
High ng/mL - µg/mL
ng/mL
High µg/mL - mg/mL
Linear Dynamic Range
3-5 orders of magnitude
2-3 orders of magnitude
2-4 orders of magnitude
1-2 orders of magnitude
Specificity
Very High
Moderate to Low
High
High
Sample Throughput
High
High
Moderate
Low
Matrix Effect
Potential for ion suppression/enhancement, must be evaluated.
Less susceptible than ESI-MS.
Less susceptible than ESI-MS.
Minimal.
Cost & Complexity
High
Low
Moderate
High
Conclusion: Selecting the Optimal Analytical Tool
For the sensitive, specific, and high-throughput quantification of 8-Chloro-6-methylquinoline-3-carboxamide, a validated LC-MS method is unequivocally the superior choice, particularly for complex matrices encountered in drug metabolism and pharmacokinetic studies. While HPLC-UV presents a viable option for routine quality control of bulk materials or simple formulations, it lacks the specificity and sensitivity required for more demanding applications. GC-MS is generally unsuitable without derivatization, and qNMR, while powerful for structural elucidation and purity assessment of standards, does not offer the sensitivity needed for typical quantitative bioanalysis.
The detailed validation protocol provided in this guide serves as a robust template for establishing a reliable and defensible LC-MS method. By adhering to these principles of scientific integrity and thoroughly understanding the comparative analytical landscape, researchers can ensure the generation of high-quality data, a prerequisite for the successful advancement of new chemical entities through the drug development pipeline.
References
ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
BioPharm International. (2026, February 5). FDA Issues Guidance on Analytics and Method Validation. [Link]
PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]
IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
PubMed. (2011, November 14). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. [Link]
JOCPR. (2015). Fluorescence and molecular docking studies of some new Schiff bases of 6-chloro-2-hydroxyquinoline-3-carbaldehyde. [Link]
ChemSrc. (2025, August 26). 8-Chloroquinoline. [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
purity assessment of 8-Chloro-6-methylquinoline-3-carboxamide using elemental analysis
Executive Summary: The "Golden Standard" in a Modern Context For decades, Elemental Analysis (Combustion Analysis/CHNS) has been the gatekeeper for publication-quality small molecules. For a compound like 8-Chloro-6-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Golden Standard" in a Modern Context
For decades, Elemental Analysis (Combustion Analysis/CHNS) has been the gatekeeper for publication-quality small molecules. For a compound like 8-Chloro-6-methylquinoline-3-carboxamide (CAS: 1296950-81-6), EA provides a macroscopic view of bulk purity that high-resolution techniques often miss.
While HPLC-UV is the industry standard for detecting organic impurities, it is blind to "invisible" contaminants: moisture, inorganic salts, and trapped solvents. This guide objectively compares EA against HPLC and qNMR, demonstrating that EA remains the only method capable of validating the bulk stoichiometric integrity of this quinoline derivative, particularly regarding hydrate formation common to carboxamides.
Theoretical Framework: The Baseline
Before any experimental validation, the theoretical composition must be established.
Compound: 8-Chloro-6-methylquinoline-3-carboxamide
Formula: C₁₁H₉ClN₂O
Molecular Weight: 220.66 g/mol
Table 1: Theoretical Elemental Composition
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
11
12.011
132.12
59.88%
Hydrogen (H)
9
1.008
9.07
4.11%
Nitrogen (N)
2
14.007
28.01
12.69%
Chlorine (Cl)
1
35.45
35.45
16.07%
Oxygen (O)
1
15.999
16.00
7.25%
Total
220.66
100.00%
The ±0.4% Rule: To be considered "analytically pure" by standard journals (e.g., J. Org. Chem., J. Med. Chem.), experimental values must fall within ±0.4% of these theoretical values [1, 5].
Comparative Analysis: EA vs. Alternatives
This section evaluates why a researcher might choose EA over or alongside HPLC/NMR.
The "Invisible Impurity" Phenomenon
Scenario: You synthesized 8-Chloro-6-methylquinoline-3-carboxamide.
HPLC Result: 99.5% purity (Area %).
EA Result: Fails (C: 58.1%, H: 4.5%).
Diagnosis: The amide group at position 3 is a hydrogen bond donor/acceptor, making the molecule hygroscopic. HPLC ignores water. EA detects it. A deviation of -1.7% C and +0.4% H suggests the presence of ~0.5 molar equivalents of water (hemihydrate).
Table 2: Performance Matrix
Feature
Elemental Analysis (CHNS)
HPLC-UV/MS
qNMR (Quantitative NMR)
Primary Target
Bulk Composition (Stoichiometry)
Organic Impurities (Isomers/Byproducts)
Absolute Purity (Molar Ratio)
Detection of Water
Excellent (Indirectly via %C dilution)
None (Elutes in void/transparent)
Good (if distinct shift exists)
Detection of Inorganics
Excellent (Residue/Ash)
Poor (Unless using CAD/ELSD)
None (Invisible in 1H NMR)
Sample Destructive?
Yes (Combustion)
No (Recovery possible)
No
Precision
±0.3% - 0.4%
< 0.1%
±1.0% (Standard) / ±0.1% (Optimized)
Blind Spots
Isomers (Same formula)
Non-chromophores (Salts/Water)
Paramagnetic impurities
Experimental Protocol: Automated CHNS Analysis
Objective: Determine %C, %H, and %N content to validate bulk purity.
Equipment
Analyzer: Thermo Scientific FlashSmart or Elementar vario EL cube.
Carrier Gas: Helium (99.999% purity).
Combustion Gas: Oxygen (99.995% purity).
Step-by-Step Workflow
Sample Preparation (Critical):
Dry the sample of 8-Chloro-6-methylquinoline-3-carboxamide in a vacuum oven at 50°C for 4 hours to remove surface moisture.
Note: The carboxamide moiety is prone to hydrogen bonding; insufficient drying is the #1 cause of EA failure.
Weighing:
Use a microbalance (readability 0.001 mg).
Weigh 2.0 – 3.0 mg of sample into a tin capsule.
Fold the capsule hermetically to exclude atmospheric nitrogen.
Calibration (K-Factor):
Run a conditioning blank.
Run 3 standards of Acetanilide (C₈H₉NO) or Sulfanilamide . These standards share similar C/N ratios to the target quinoline.
Combustion:
Reactor Temp: 950°C (Dynamic Flash Combustion).
Reduction Oven: 650°C (Copper wires to reduce NOx to N₂).
Detection:
Gases (CO₂, H₂O, N₂, SO₂) are separated via GC column.
Quantified via Thermal Conductivity Detector (TCD).
Decision Logic & Visualization
Diagram 1: Purity Assessment Workflow
This workflow illustrates where EA fits into the drug development pipeline for this compound.
Caption: Integrated purity assessment workflow. EA acts as the final gatekeeper for bulk stoichiometry.
Diagram 2: Troubleshooting EA Failures
A logic tree for interpreting deviations in C/H/N values.
Caption: Diagnostic logic for interpreting EA deviations. Low Carbon often indicates non-combustible impurities.
References
Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. [Link]
National Institutes of Health (PMC). (2022). Chemists Debate the Value of Elemental Analysis. [Link]
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. [Link]
A Comparative Efficacy Analysis: 8-Chloro-6-methylquinoline-3-carboxamide versus Chloroquine
A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of therapeutic agent development, the quinoline scaffold has historically served as a cornerstone, yielding compounds of profoun...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of therapeutic agent development, the quinoline scaffold has historically served as a cornerstone, yielding compounds of profound clinical significance. Chloroquine, a 4-aminoquinoline, stands as a testament to this, with a long history in the treatment of malaria and, more recently, exploration in oncology and virology. This guide provides a comparative analysis of the established efficacy of chloroquine against the prospective potential of a distinct quinoline derivative, 8-Chloro-6-methylquinoline-3-carboxamide.
While direct comparative efficacy studies between these two specific molecules are not extensively documented in publicly available literature, this guide will extrapolate the potential of 8-Chloro-6-methylquinoline-3-carboxamide based on the known bioactivities of structurally related quinoline-3-carboxamides. We will delve into the established mechanisms of chloroquine and present the experimental frameworks required for a rigorous head-to-head evaluation.
Chloroquine: A Multifaceted Quinolone with a Rich History
Chloroquine has been a frontline antimalarial for decades.[1] Its primary mechanism of action against Plasmodium falciparum involves its accumulation in the parasite's acidic food vacuole.[1] Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the polymerization of heme into hemozoin, chloroquine leads to a buildup of free heme, which is toxic to the parasite and leads to its death.[1]
However, the emergence of chloroquine-resistant strains of P. falciparum has diminished its clinical utility in many regions. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the food vacuole.
Beyond its antimalarial properties, chloroquine has been investigated for its potential in cancer therapy and as an antiviral agent. Its ability to inhibit autophagy, a cellular self-degradation process that cancer cells can exploit for survival, has been a key area of interest in oncology. In virology, chloroquine's proposed mechanism involves impairing viral entry and replication by increasing the pH of endosomes.
The Rise of Novel Quinolone Scaffolds: The Case for Quinoline-3-Carboxamides
The quinoline-3-carboxamide scaffold has emerged as a promising area of research for the development of new therapeutic agents with a range of biological activities. While specific data for 8-Chloro-6-methylquinoline-3-carboxamide is limited, studies on related derivatives provide valuable insights into its potential.
Research into various substituted quinoline-3-carboxamide derivatives has revealed promising activity in several key therapeutic areas:
Anticancer Activity: Several studies have reported the synthesis of quinoline-3-carboxamide derivatives with cytotoxic activity against various cancer cell lines.[2][3] The proposed mechanisms often involve the inhibition of key cellular kinases or the induction of apoptosis. For instance, certain derivatives have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial component of the DNA damage response pathway that cancer cells often rely on for survival.[2][3]
Antibacterial Activity: The quinoline core is present in several antibacterial agents, and research has extended to quinoline-3-carboxamide derivatives. Some studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[4][5]
Antimalarial Potential: While not as extensively studied as the 4-aminoquinolines for antimalarial activity, the broader class of quinoline derivatives continues to be a source of new antimalarial leads.[6][7] The efficacy of these compounds is often evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[6]
The specific substitutions on the quinoline ring of 8-Chloro-6-methylquinoline-3-carboxamide—a chloro group at position 8, a methyl group at position 6, and a carboxamide at position 3—would be expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The chloro and methyl groups can affect lipophilicity and metabolic stability, while the carboxamide group can participate in hydrogen bonding interactions with biological targets.
A Framework for Comparative Efficacy Evaluation
To definitively compare the efficacy of 8-Chloro-6-methylquinoline-3-carboxamide and chloroquine, a series of standardized in vitro and in vivo experiments are necessary. The following protocols provide a self-validating system for such an evaluation.
This is considered the "gold standard" for assessing the in vitro antimalarial activity of compounds. It measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a purine precursor that the parasite salvages from the host cell, into the parasite's DNA.
Experimental Protocol:
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
Drug Preparation: Prepare serial dilutions of 8-Chloro-6-methylquinoline-3-carboxamide and chloroquine in culture medium.
Assay Setup: In a 96-well plate, add the parasitized erythrocyte suspension to wells containing the drug dilutions. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
Radiolabeling: After a 24-hour incubation period, add [³H]-hypoxanthine to each well.
Incubation: Incubate the plates for an additional 24-48 hours.
Harvesting and Scintillation Counting: Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.
Diagram of the [³H]-Hypoxanthine Incorporation Assay Workflow:
Caption: Workflow for the [³H]-Hypoxanthine Incorporation Assay.
2. Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. This is crucial for determining the selectivity of the test compounds for the pathogen over host cells.
Experimental Protocol:
Cell Culture: Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate and allow the cells to adhere overnight.
Treatment: Replace the medium with fresh medium containing serial dilutions of 8-Chloro-6-methylquinoline-3-carboxamide and chloroquine. Include a vehicle control.
Incubation: Incubate the plate for 24-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can then be calculated as CC50 / IC50.
In Vivo Efficacy Assessment
Rodent Malaria Model: 4-Day Suppressive Test
This is a standard primary in vivo screening method to evaluate the antimalarial efficacy of a test compound.
Experimental Protocol:
Infection: Infect Swiss albino mice with Plasmodium berghei (a rodent malaria parasite) via intraperitoneal injection.
Treatment: Administer the test compounds (8-Chloro-6-methylquinoline-3-carboxamide and chloroquine) orally or via another appropriate route to groups of infected mice for four consecutive days, starting on the day of infection. A control group should receive the vehicle only.
Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare a thin blood smear.
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
Data Analysis: Calculate the average percent suppression of parasitemia compared to the untreated control group.
Comparative Data Summary
The following table provides a template for summarizing the experimental data that would be generated from the aforementioned protocols.
Compound
Antimalarial Activity (IC50, µM)
Cytotoxicity (CC50, µM)
Selectivity Index (SI)
In Vivo Efficacy (% Suppression)
Chloroquine-Sensitive Strain
Chloroquine-Resistant Strain
Human Cell Line
8-Chloro-6-methylquinoline-3-carboxamide
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Chloroquine
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Conclusion and Future Directions
While chloroquine remains a valuable tool in specific clinical contexts and as a research compound, the need for novel agents with improved efficacy against resistant pathogens and potentially different mechanisms of action is paramount. The quinoline-3-carboxamide scaffold, as represented by 8-Chloro-6-methylquinoline-3-carboxamide, holds promise as a source of new therapeutic leads.
The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to directly compare the efficacy of these two compounds. The resulting data will be critical for determining the therapeutic potential of 8-Chloro-6-methylquinoline-3-carboxamide and guiding its further development. Future research should also focus on elucidating its precise mechanism of action and evaluating its pharmacokinetic and safety profiles.
Diagram of Chloroquine's Antimalarial Mechanism of Action:
Caption: Chloroquine inhibits heme polymerization in the parasite food vacuole.
References
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. [Link]
Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. (n.d.). IDDO. [Link]
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file. [Link]
Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites. (n.d.). PMC. [Link]
Scheme of the [³H]hypoxanthine-based scintillation proximity assay... (n.d.). ResearchGate. [Link]
Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. (2016, September 23). PMC. [Link]
Recent developments of quinoline based antimalarial agents. (n.d.). RACO. [Link]
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. [Link]
An overview Screening of antimalarial drugs. (2006, February 15). [Link]
In vitro in vivo and models used for antimalarial activity. (2019, May 14). [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC. [Link]
Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024, September 11). [Link]
Antimalarial efficacy test of the aqueous crude leaf extract of Coriandrum sativum Linn. (2024, July 15). Malaria World. [Link]
Selected quinoline derivatives with anti-malarial activity. (n.d.). ResearchGate. [Link]
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. (2025, March 7). [Link]
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). PMC. [Link]
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2025, August 6). ResearchGate. [Link]
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (n.d.). PMC. [Link]
Synthesis and biological activity of 8-chloro-[8][9]triazolo [4,3-a]quinoxalines. (n.d.). JOCPR. [Link]
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025, September 1). ResearchGate. [Link]
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2013, April 20). KoreaScience. [Link]
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. [Link]
Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. (n.d.). RSC Publishing. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. [Link]
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, June 26). Pandawa Institute Journals. [Link]
Validating Biological Endpoints for 8-Chloro-6-methylquinoline-3-carboxamide
Executive Summary: The Scaffold & The Target 8-Chloro-6-methylquinoline-3-carboxamide represents a privileged scaffold in medicinal chemistry.[1] While the quinoline-3-carboxamide moiety is historically associated with N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold & The Target
8-Chloro-6-methylquinoline-3-carboxamide represents a privileged scaffold in medicinal chemistry.[1] While the quinoline-3-carboxamide moiety is historically associated with NK3 receptor antagonism (e.g., Osanetant) and CB2 receptor modulation, recent high-impact medicinal chemistry campaigns have validated this specific chemotype as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase .
ATM kinase is a master regulator of the DNA Damage Response (DDR).[2] Inhibiting ATM sensitizes cancer cells to DNA-damaging agents (radiation, PARP inhibitors), making it a high-value target for oncology.
This guide provides a rigorous framework for validating 8-Chloro-6-methylquinoline-3-carboxamide as an ATM inhibitor, comparing its performance characteristics against the "Gold Standard" reference compound, KU-55933 , and the clinical candidate AZD0156 .[1]
Mechanistic Insight: The DNA Damage Response (DDR)[2]
To validate this molecule, one must understand the signaling cascade it disrupts.[2] ATM is recruited to Double-Strand Breaks (DSBs).[2] Upon activation, it phosphorylates downstream effectors including p53 , CHK2 , and KAP1 .
Visualization: ATM Signaling Pathway
The following diagram illustrates the specific nodes where 8-Chloro-6-methylquinoline-3-carboxamide intervention must be validated.
Figure 1: ATM Signaling Cascade.[1] The inhibitor blocks the kinase activity of ATM, preventing the phosphorylation of key substrates like p53 and KAP1 following DNA damage.[2]
Comparative Analysis: Performance Benchmarking
When validating 8-Chloro-6-methylquinoline-3-carboxamide, data must be normalized against established benchmarks.[1]
Expert Insight:
While KU-55933 is the historical reference, it suffers from poor solubility and off-target effects on PI3K. 8-Chloro-6-methylquinoline-3-carboxamide derivatives often exhibit improved lipophilicity profiles and can be structurally optimized at the 4-amino position to enhance selectivity against the related kinase ATR.[1]
Validating Biological Endpoints: The Workflow
To claim "validation," you must demonstrate activity in three distinct tiers: Biochemical , Cellular Mechanistic , and Phenotypic .
Result: The curve for the inhibitor should shift significantly to the left (steeper slope).[2]
Visualization: Experimental Logic Flow
Figure 2: Validation Workflow. The process moves from biochemical certainty (Tier 1) to cellular target engagement (Tier 2) and finally to phenotypic efficacy (Tier 3).[2]
References
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
Source: National Institutes of Health (PubMed/PMC)
URL:[2][Link] (Search Term: Quinoline-3-carboxamide ATM Kinase)[2]
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
Source: ResearchGate / Journal of Medicinal Chemistry
URL:[2][Link]
Small molecule inhibitors of ATM kinase: From the bench to the bedside.
Source: Pharmacology & Therapeutics
URL:[1][Link][2]
Guidance for Industry: Bioanalytical Method Validation.
Source: U.S. Food and Drug Administration (FDA)
URL:[2][Link][2]
A Researcher's Guide to the Infrared Spectroscopy Characterization of 8-Chloro-6-methylquinoline-3-carboxamide
For researchers, scientists, and drug development professionals, meticulous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expecte...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, meticulous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 8-Chloro-6-methylquinoline-3-carboxamide, a substituted quinoline derivative of interest in medicinal chemistry. By understanding its characteristic vibrational modes, researchers can confidently identify and characterize this compound, ensuring the integrity of their findings.
Quinoline-3-carboxamides are a class of compounds that have been investigated for their potential as kinase inhibitors in cancer therapy.[1] The specific substitutions on the quinoline ring, such as the chloro and methyl groups in the target molecule, can significantly influence its biological activity. Therefore, unambiguous characterization is paramount. FT-IR spectroscopy serves as a rapid and reliable first-pass technique for confirming the presence of key functional groups and the overall molecular architecture.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a meaningful FT-IR spectrum of 8-Chloro-6-methylquinoline-3-carboxamide, which is expected to be a solid, proper sample preparation is crucial. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
Step-by-Step Protocol for ATR-FTIR Spectroscopy:
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.
Sample Application: Place a small amount of the finely powdered 8-Chloro-6-methylquinoline-3-carboxamide sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.
Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) over a wavenumber range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[2]
Data Processing: Process the acquired spectrum by performing a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
Deciphering the Spectrum: A Guided Tour of Expected Vibrational Modes
The infrared spectrum of 8-Chloro-6-methylquinoline-3-carboxamide is a composite of the vibrational modes of its constituent functional groups: the primary amide, the substituted quinoline ring, the methyl group, and the carbon-chlorine bond.
Diagram of Key Functional Groups for IR Analysis:
Caption: Key functional groups of 8-Chloro-6-methylquinoline-3-carboxamide.
Table 1: Predicted IR Absorption Bands for 8-Chloro-6-methylquinoline-3-carboxamide
Wavenumber (cm⁻¹)
Functional Group & Vibrational Mode
Expected Intensity
Rationale & Comparative Insights
3350 - 3180
-NH₂ (Amide) Asymmetric & Symmetric Stretch
Medium, Two Bands
Primary amides typically exhibit two distinct N-H stretching bands.[3][4] Their positions can be influenced by hydrogen bonding.[5]
3100 - 3000
Aromatic C-H Stretch
Medium to Weak
Characteristic of C-H stretching in the quinoline ring system.[6][7]
3000 - 2840
-CH₃ (Methyl) C-H Stretch
Medium to Weak
Asymmetric and symmetric stretching of the methyl group.[8]
~1680 - 1650
C=O (Amide I) Stretch
Strong
This is a characteristic and intense absorption for amides.[4][9] Its position is lower than that of ketones due to resonance with the nitrogen lone pair.[5]
~1650 - 1620
-NH₂ (Amide II) Bend
Medium
This N-H bending vibration is another hallmark of primary amides.[5]
1600 - 1450
Aromatic C=C & C=N Stretch
Medium to Strong (Multiple Bands)
These bands arise from the vibrations of the quinoline ring itself. Aromatic compounds typically show several bands in this region.[7][10]
~1400
C-N (Amide) Stretch
Medium
Represents the stretching of the bond between the carbonyl carbon and the nitrogen of the amide.[5]
Below 1000
Aromatic C-H Out-of-Plane Bend
Medium to Strong
The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
~970
C-Cl Stretch
Medium to Weak
The position of the C-Cl stretch can vary, but calculations for similar molecules suggest a value in this region.[11][12]
Comparative Analysis: Distinguishing 8-Chloro-6-methylquinoline-3-carboxamide from Structural Analogs
To underscore the diagnostic power of IR spectroscopy, a comparison with structurally related molecules is invaluable. Consider the hypothetical IR spectra of two analogs: 6-methylquinoline-3-carboxamide (lacking the chloro group) and 8-chloro-6-methylquinoline (lacking the carboxamide group).
Diagram of the Comparative Analysis Workflow:
Caption: Workflow for comparative IR spectral analysis.
Table 2: Comparative IR Data of 8-Chloro-6-methylquinoline-3-carboxamide and its Analogs
Functional Group
8-Chloro-6-methylquinoline-3-carboxamide
6-Methylquinoline-3-carboxamide
8-Chloro-6-methylquinoline
-NH₂ Stretch
Present (3350-3180 cm⁻¹)
Present (3350-3180 cm⁻¹)
Absent
C=O Stretch (Amide I)
Present (~1680-1650 cm⁻¹)
Present (~1680-1650 cm⁻¹)
Absent
-NH₂ Bend (Amide II)
Present (~1650-1620 cm⁻¹)
Present (~1650-1620 cm⁻¹)
Absent
C-Cl Stretch
Present (~970 cm⁻¹)
Absent
Present (~970 cm⁻¹)
This comparative table clearly illustrates how IR spectroscopy can be used to differentiate between these closely related structures. The presence or absence of the characteristic amide and C-Cl bands provides a definitive fingerprint for each molecule.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of novel compounds in drug discovery and development. For 8-Chloro-6-methylquinoline-3-carboxamide, the key diagnostic features in its IR spectrum are the dual N-H stretching bands and the strong C=O (Amide I) and N-H bending (Amide II) absorptions characteristic of a primary amide, in conjunction with the vibrations of the substituted quinoline ring and the C-Cl bond. By following the outlined experimental protocol and understanding the principles of spectral interpretation, researchers can confidently verify the identity and purity of this and other related molecules, ensuring a solid foundation for further biological and pharmacological investigations.
References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). INFRARED SPECTRAL STUDIES OF QUINOLINE-N-OXIDES AND ISOQUINOLINE-N-OXIDES. Spectroscopy Letters, 6(3), 167-176.
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
Quimicafacil.net. (n.d.). IR Spectrum: Amides. Retrieved from [Link]
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
Ma, Z., Lee, I., & Zaera, F. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm-1).
Kurban, M., Tamer, Ö., & Avcı, D. (2024, March 15).
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Retrieved from [Link]
Szafert, S., & Wróbel, Z. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7851.
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]
Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Calculation of a Vibrational Frequency for the C-Cl Bond. Retrieved from [Link]
PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]
International Journal of Scientific Research and Reviews. (n.d.). Vibrational frequency analysis of CH Cl molecule; ab initio study. Retrieved from [Link]
SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]
OER Commons. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]
Atmiya University. (n.d.). 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from [Link]
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]
R Discovery. (1989, October 1). Spectra-structure correlations from the infrared spectra of some transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]
Benchmarking the Stability and Assay Reproducibility of 8-Chloro-6-methylquinoline-3-carboxamide
Executive Summary: The "Greasy" Scaffold Challenge 8-Chloro-6-methylquinoline-3-carboxamide is a privileged scaffold often identified in high-throughput screens (HTS) for targets ranging from the P2X7 receptor to ATM kin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Greasy" Scaffold Challenge
8-Chloro-6-methylquinoline-3-carboxamide is a privileged scaffold often identified in high-throughput screens (HTS) for targets ranging from the P2X7 receptor to ATM kinase and bacterial DNA gyrase.[1] However, researchers frequently report "batch-to-batch variability" or "non-monotonic dose responses" when working with this chemotype.[1]
The Reality: The reproducibility crisis with this compound is rarely due to chemical degradation.[1] Instead, it is driven by hydrophobicity-induced colloidal aggregation .[1] The combination of the lipophilic 8-chloro and 6-methyl substituents on the planar quinoline ring creates a "molecular brick" that stacks efficiently in aqueous buffers, leading to promiscuous inhibition and false IC50 values.[1]
This guide objectively compares the native compound against optimized salt forms and structural analogs, providing a validated protocol to ensure data integrity.
Part 1: Comparative Performance Analysis
We compared the reproducibility of the standard free base against two alternatives: its Hydrochloride (HCl) Salt form and the 8-Fluoro isostere (often used to improve metabolic stability while maintaining sterics).[1]
Critical Insight: The Free Base form often yields IC50 values that shift by 10-fold depending on the order of addition (e.g., adding enzyme to inhibitor vs. inhibitor to enzyme).[1] The HCl salt eliminates this artifact by ensuring monomeric dispersion.[1]
Part 2: The Mechanism of Failure (Causality)
To fix the assay, you must understand the failure mode. The 8-Chloro substituent is electron-withdrawing but also lipophilic.[1] When diluted from DMSO into aqueous buffer, the Free Base undergoes a phase transition.
Diagram 1: The Precipitation Trap
This diagram illustrates the kinetic pathway of compound aggregation that leads to false data.[1]
Caption: Figure 1. The "Aggregation Cliff."[1] At concentrations above 10 µM, the hydrophobic 8-Cl-6-Me analog forms colloids that non-specifically sequester enzymes, mimicking inhibition.[1]
Part 3: Validated Protocol (The "SOAP" Method)
To guarantee reproducibility with the Free Base (if the Salt form is unavailable), you must utilize the Solubility-Optimized Assay Protocol (SOAP) .[1] This system relies on intermediate dilution and non-ionic surfactants.[1]
Why? The surfactant creates micelles that stabilize the monomeric quinoline, preventing the formation of the "Colloidal Aggregate" seen in Figure 1.
Final Transfer:
Transfer 0.5 µL from the Intermediate DMSO plate to 49.5 µL of Assay Buffer (1:100 dilution).
Mix immediately by orbital shaking (1000 rpm, 30 sec).
Incubation:
Limit pre-incubation time to < 20 minutes before adding the substrate/target.[1]
Part 4: Logical Workflow for Data Validation
How do you know if your result is real or an artifact? Use this decision tree.
Diagram 2: The Validation Logic Flow
This workflow distinguishes true pharmacological inhibition from aggregation artifacts.[1]
Caption: Figure 2. Reproducibility Decision Tree. Detergent sensitivity is the hallmark of false positives caused by quinoline aggregation.[1]
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link[1]
Shivaraj, Y., et al. (2015).[2] Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate.[1][3] Link
Aldrich, C., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Link[1]
BenchChem. (2025).[1][4] Cross-Validation of 8-Fluoroquinoline-3-carboxamide Bioactivity: A Comparative Guide. BenchChem Technical Notes. Link[1]
ChemicalBook. (2025).[1] 8-Chloroquinoline Physicochemical Properties and Solubility Data. ChemicalBook Database.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-Chloro-6-methylquinoline-3-carboxamide Proper Disposal Procedures
Content Type: Operational Laboratory Safety Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Safety Directive
8-Chloro-6-methylquinoline-3-carboxamide is a halogenated heterocyclic compound typically used as a pharmaceutical intermediate.[1][2] Due to the quinoline scaffold and halogen substitution , this compound must be treated as a hazardous substance with potential carcinogenic, mutagenic, and aquatic toxicity risks.[2]
Core Directive: Under no circumstances should this compound be disposed of via municipal drains, evaporation, or general trash.[2] All waste streams containing this compound must be segregated as Halogenated Organic Waste and routed for high-temperature incineration.[1][2]
Hazard Identification & Risk Assessment
Before initiating disposal, the generator must understand the specific hazards to select the correct Personal Protective Equipment (PPE) and waste stream.[2]
Hazard Class
Risk Description
GHS Pictogram
Acute Toxicity
Harmful if swallowed or in contact with skin (inferred from quinoline analogs).[1][2]
⚠️ Exclamation Mark
Carcinogenicity
Quinolines are often Class 1B or 2 carcinogens.[2][3] Treat as a suspected carcinogen.[2]
👤 Health Hazard
Environmental
Toxic to aquatic life with long-lasting effects (H411).[1][2][3][4][5]
🐟 Environment
Chemical
Halogenated (Chloro-).[1][2] Releases toxic HCl and NOx fumes upon thermal decomposition.[2]
🔥/☠️
Critical Safety Note: The presence of the chlorine atom mandates that this waste be processed in incinerators equipped with acid gas scrubbers.[2] Mixing this with non-halogenated waste streams can result in regulatory fines and facility-level safety violations.[1][2]
Pre-Disposal Handling & Segregation
Proper segregation at the bench is the first step in the disposal chain.[2]
A. Solid Waste (Pure Compound)[2]
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.
Labeling: Label immediately as "Hazardous Waste - Solid, Toxic."
Constituents: List "8-Chloro-6-methylquinoline-3-carboxamide" explicitly. Do not use abbreviations.
B. Liquid Waste (Mother Liquors/Solutions)[2]
Segregation: Must be placed in the Halogenated Organic Solvents container (e.g., with DCM, Chloroform).[2]
Store in a Satellite Accumulation Area (SAA) .[2][6]
Keep container closed at all times except when adding waste.[6][7]
Secondary containment (tray) is mandatory to capture potential leaks.[2]
Step 4: Final Destruction[2]
Method: The waste must be transported by a licensed hazardous waste contractor to a TSDF (Treatment, Storage, and Disposal Facility).[2]
Technology: Rotary kiln incineration at >1000°C.[2]
Reasoning: High temperature is required to break the stable quinoline ring; scrubbing is required to neutralize the HCl gas generated from the chlorine substituent.[2]
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]
Figure 2: Spill Response Protocol
Caption: Step-by-step emergency response workflow for solid or liquid spills of the compound.
Regulatory & Compliance Framework
Regulation
Applicability
Action Required
US EPA (RCRA)
Likely not P- or U-listed specifically, but qualifies as Characteristic Waste if toxic/reactive.[1][2]
Proper shipping names and placards required for transport.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline-3-carboxamide derivatives. PubChem.[2] [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] United States Department of Labor.[2] [Link][1][2]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[2] EPA.gov.[2] [Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Operational Safety for Handling 8-Chloro-6-methylquinoline-3-carboxamide
Content Type: Technical Safety & Logistics Guide
Audience: Research Scientists, Medicinal Chemists, HSE Officers[1][2]
Introduction: The "Unknown Potency" Paradigm
8-Chloro-6-methylquinoline-3-carboxamide is a specialized nitrogen-heterocycle intermediate, often utilized as a scaffold in medicinal chemistry for kinase inhibition or receptor modulation.[1][2]
Critical Safety Context: As with many research-grade quinoline-3-carboxamide derivatives, specific toxicological data (LD50, OEL) is likely absent from public registries.[2] In drug discovery, the absence of evidence is not evidence of safety.[2]
Therefore, this guide operates under the Precautionary Principle , categorizing this substance as a Presumed High-Potency Compound (Band 3/4) . This approach assumes the compound possesses significant biological activity and potential genotoxicity until empirical data proves otherwise.[2]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy.[2] Based on Structural Activity Relationship (SAR) analysis of similar halogenated quinolines:
Hazard Category
Risk Probability
Mechanism / Justification
Inhalation
HIGH
Quinoline amides are typically fine, electrostatic solids.[1][2] Dust inhalation is the primary route of exposure.[2]
Dermal Absorption
MODERATE
The 8-chloro and 6-methyl substitutions increase lipophilicity (LogP), facilitating skin permeation.[1][2]
Ocular Toxicity
HIGH
Cationic nitrogen heterocycles can be severe irritants or corrosives to corneal tissue.[2]
Systemic Toxicity
UNKNOWN
Quinolines are associated with hepatotoxicity.[2] The amide moiety often targets specific protein binding pockets.[2]
PPE Selection Matrix
This protocol uses a Redundant Barrier System .[2] No single layer of protection is trusted alone.[2]
A. Respiratory Protection (The Critical Barrier)[2]
Primary Engineering Control: Handling must occur within a Certified Chemical Fume Hood or Powder Containment Balance Enclosure .[2]
PPE Requirement:
Minimum: N95 Filtering Facepiece (NIOSH) / FFP2 (EN 149) – Only if handled in a hood.[2]
Recommended: P100 / FFP3 Half-Face Respirator – Required if handling >100mg or if outside a hood (e.g., spill cleanup).[1][2]
Rationale: Standard surgical masks offer zero protection against sub-micron pharmaceutical dusts.[2]
B. Dermal Protection (The Double-Glove Protocol)[1][2]
Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange/Purple) – Acts as a breach indicator.[2]
Outer Glove: 5-8 mil Nitrile (Standard Blue/Black) – Extended cuff preferred to overlap lab coat sleeves.[1][2]
Technique: "Tape-and-Tuck" is not required for this tier unless the compound is confirmed cytotoxic, but immediate change-out upon splash is mandatory.[1][2]
C. Ocular & Body Protection
Eyes: Chemical Splash Goggles (Indirect Vent).[2] Safety glasses are insufficient due to the risk of airborne dust migration.[2]
Body: Tyvek® Lab Coat or Polypropylene Apron worn over a standard cotton lab coat.[2] This prevents dust accumulation on personal clothing which can be tracked home.[2]
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize "dust events" – the moment when particles become airborne.[2]
Phase 1: Preparation (The "Clean" Zone)[2]
Static Elimination: Place an ionizing bar or anti-static gun inside the weigh station.[2] Quinoline amides are prone to static charge, causing "jumping" powder.[2]
Pre-Weighing: Tare your receiving vessel (vial/flask) before opening the source container.[2]
Solvent Staging: Have your dissolution solvent (e.g., DMSO, DMF) pre-measured and ready.[2] The safest state for this compound is in solution.
Phase 2: Transfer (The "Hot" Zone)
Open Slowly: Unscrew the cap of the source bottle slowly to release pressure without puffing dust.[2]
Spatula Selection: Use a disposable anti-static spatula.[2] Do not use metal spatulas that may scratch glass or create sparks if the solvent is present.[2]
The "Wet Transfer" (Best Practice): If possible, add the solvent directly to the weighing boat/vial immediately after weighing to trap the dust.[2]
Cap Immediately: Never leave the source container open while recording weights.
Phase 3: Decontamination (The "Exit" Strategy)
Wipe Down: Use a wiper wetted with 10% Surfactant (e.g., SDS) or Methanol .[2]
Note: Water alone is ineffective due to the lipophilicity of the 8-chloro-6-methyl analog.[1][2]
Doffing: Remove outer gloves → Remove apron → Remove inner gloves.[2] Wash hands with soap and cool water (hot water opens pores).[2]
Emergency Response & Disposal
Spill Response (Solid Powder)
Isolate: Evacuate the immediate area (radius 3m).
PPE Upgrade: Don P100 respirator and double gloves.
Contain: Cover the spill with a solvent-dampened pad (Ethanol/Methanol) to prevent dust generation.[2] DO NOT SWEEP DRY. [1]
Clean: Wipe centrally using overlapping strokes.[2]
Disposal Hierarchy
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1][2] Label clearly with full chemical name.
Liquid Waste: Halogenated Solvent Waste stream (due to the Chloro- group).[1][2] Do not mix with aqueous acid/base streams to prevent potential hydrolysis or exotherms.[2]
Visualizing the Safety Workflow
The following diagram illustrates the "Hierarchy of Controls" specific to this compound, prioritizing containment over PPE.
Caption: Operational safety hierarchy for handling 8-Chloro-6-methylquinoline-3-carboxamide. Engineering controls (Blue) precede PPE (Red) and Technique (Green).[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 611-33-6, 8-Chloroquinoline (Structural Analog Safety Data).[1][2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [Link][2]
SafeBridge Consultants. Potent Compound Safety: A Guide to Control Banding Strategies in the Pharmaceutical Industry. (Industry Standard Guideline).[2]